Product packaging for 7-Chloroquinoline-4-carbaldehyde(Cat. No.:CAS No. 35714-48-8)

7-Chloroquinoline-4-carbaldehyde

Número de catálogo: B3024056
Número CAS: 35714-48-8
Peso molecular: 191.61 g/mol
Clave InChI: CUWDDNDHAKGKTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Chloroquinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO B3024056 7-Chloroquinoline-4-carbaldehyde CAS No. 35714-48-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-chloroquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWDDNDHAKGKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618492
Record name 7-Chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35714-48-8
Record name 7-Chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic methodologies for preparing 7-Chloroquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document outlines specific experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways for enhanced clarity.

Introduction

This compound is a crucial building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, including antimalarials like chloroquine and anticancer drugs.[1] The presence of a reactive aldehyde group at the C4 position and a chloro-substituent at the C7 position makes this molecule a versatile precursor for the synthesis of a diverse library of functionalized quinoline derivatives. This guide focuses on a modern and efficient synthetic route starting from 7-chloro-4-iodoquinoline.

Primary Synthetic Route: Grignard Exchange and Formylation

A robust and high-yielding method for the synthesis of this compound involves the iodo-magnesium exchange of 7-chloro-4-iodoquinoline, followed by quenching the resulting organomagnesium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF).[1] This approach offers a direct pathway to the target aldehyde.

Reaction Pathway

The synthesis proceeds via the formation of a mixed lithium-magnesium intermediate, which is then formylated using DMF.[1]

Synthesis_Pathway Start 7-Chloro-4-iodoquinoline Intermediate 7-Chloroquinolin-4-yl Magnesium Intermediate Start->Intermediate Iodo-Magnesium Exchange Reagent1 i-PrMgCl·LiCl (Grignard Reagent) Reagent1->Intermediate Product This compound Intermediate->Product Formylation (Quench) Reagent2 DMF (N,N-Dimethylformamide) Reagent2->Product

Caption: Synthesis of this compound via Grignard exchange.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from its iodo-precursor.

Starting MaterialReagentsSolventReaction TimeProductYield (%)Reference
7-Chloro-4-iodoquinoline1. i-PrMgCl·LiCl 2. DMF (3 equiv.)THFOvernightThis compound77%[1]
Detailed Experimental Protocol

This protocol is adapted from the procedure described by the Baxendale Group at Durham University.[1]

Materials:

  • 7-Chloro-4-iodoquinoline (318.0 mg, 1.10 mmol)

  • N,N-Dimethylformamide (DMF) (0.25 mL, 3.29 mmol)

  • i-PrMgCl·LiCl solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous THF, add the i-PrMgCl·LiCl solution dropwise at -15 °C.

  • Stir the resulting mixture at -15 °C for 1 hour to facilitate the iodo-magnesium exchange.

  • Add N,N-dimethylformamide (3.29 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes mixture (1:9) as the eluent to afford the final product as a white solid.

Alternative Synthetic Strategies

While the Grignard exchange method is highly effective, other routes can be envisaged, primarily involving the oxidation of a precursor.

Oxidation of 7-Chloro-4-methylquinoline

A classical approach for installing a formyl group on a heterocyclic ring is the oxidation of a corresponding methyl group. The starting material, 7-chloro-4-methylquinoline (also known as 7-chlorolepidine), can be synthesized via a Doebner-Miller reaction.[2] The subsequent oxidation of the 4-methyl group would yield the desired aldehyde.

The oxidation of 4-methyl quinoline to quinoline-4-carboxylic acid has been explored, suggesting that the methyl group is susceptible to oxidation.[3] Reagents like selenium dioxide (SeO₂) are commonly used for the direct oxidation of methyl groups on such heterocyclic systems to aldehydes.

Oxidation_Pathway Start 7-Chloro-4-methylquinoline Product This compound Start->Product Oxidation Reagent Oxidizing Agent (e.g., SeO₂) Reagent->Product

Caption: Conceptual pathway via oxidation of 7-chloro-4-methylquinoline.

General Experimental Workflow

The successful synthesis and isolation of the target compound rely on a systematic experimental workflow, from reaction setup to final characterization.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent Preparation & Inert Atmosphere Setup B Addition of Starting Materials & Reagents A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Reaction Quenching C->D E Liquid-Liquid Extraction D->E F Drying & Solvent Removal E->F G Column Chromatography or Crystallization F->G H Product Characterization (NMR, MS, m.p.) G->H I 7-Chloroquinoline- 4-carbaldehyde H->I Pure Product

Caption: General workflow for chemical synthesis, isolation, and analysis.

Conclusion

The synthesis of this compound is most efficiently achieved through an iodo-magnesium exchange of 7-chloro-4-iodoquinoline and subsequent formylation with DMF, providing good yields.[1] This method represents a direct and modern approach for obtaining this valuable intermediate. Alternative routes, such as the oxidation of 7-chloro-4-methylquinoline, offer potential avenues for synthesis that may be explored further. The protocols and data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Applications of 7-Chloroquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of 7-chloroquinoline-4-carbaldehyde and its derivatives. The quinoline ring system, particularly the 7-chloroquinoline scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a reactive carbaldehyde group at the 4-position opens up a vast chemical space for the generation of novel derivatives with a wide spectrum of biological activities. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to facilitate further research and development in this promising area.

Synthesis of this compound

The synthesis of the core intermediate, this compound, can be achieved through several strategic approaches. Two prominent methods are the Vilsmeier-Haack reaction and the functionalization of pre-existing 7-chloroquinoline scaffolds.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinoline ring.[1]

Experimental Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction [1]

  • Preparation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool phosphorus oxychloride (POCl₃) in an ice bath.

  • Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with continuous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: To the prepared Vilsmeier reagent, add the corresponding 4-substituted-1-phenylethanone oxime.

  • Heat the reaction mixture at 60-70°C for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the precipitated solid, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted-2-chloroquinoline-3-carbaldehyde.

From 7-Chloro-4-iodoquinoline

Another efficient method involves a halogen-metal exchange reaction on a pre-functionalized quinoline. 7-Chloro-4-iodoquinoline can be treated with a Grignard reagent, such as i-PrMgCl·LiCl, to generate a reactive organomagnesium intermediate. This intermediate is then quenched with an electrophile like DMF to yield the desired aldehyde.[3]

Experimental Protocol: Synthesis of this compound from 7-Chloro-4-iodoquinoline [3]

  • Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve 7-chloro-4-iodoquinoline in anhydrous tetrahydrofuran (THF).

  • Halogen-Metal Exchange: Cool the solution to the specified temperature (e.g., -15°C) and add a solution of i-PrMgCl·LiCl in THF dropwise.

  • Stir the reaction mixture at this temperature for the indicated time to ensure complete formation of the Grignard reagent.

  • Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[3]

Synthesis of this compound Derivatives

The aldehyde functionality at the 4-position of the 7-chloroquinoline scaffold serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through condensation reactions.

Hydrazone Derivatives

A common and effective strategy to generate biologically active molecules is the condensation of this compound with various hydrazides or hydrazines to form hydrazone derivatives.[4]

Experimental Protocol: General Synthesis of 7-Chloroquinoline-4-yl Arylhydrazone Derivatives [4]

  • Reaction Mixture: In a suitable solvent such as ethanol, dissolve 7-chloro-4-hydrazinylquinoline.

  • Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde.

  • Reaction Conditions: Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry it to obtain the pure 7-chloroquinolin-4-yl arylhydrazone derivative.

Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, with anticancer, antimalarial, and antimicrobial activities being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 7-chloroquinoline derivatives against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6 MCF-7 (Breast)15.41[6]
Compound 12 MCF-7 (Breast)12.99[6]
Compound 3b Various0.7967-4.200 µg/mL[8]
Compound 3e Various0.7967-4.200 µg/mL[8]
Compound 3h Various0.7967-4.200 µg/mL[8]
Compound 3n Various0.7967-4.200 µg/mL[8]
Compound 3r Various0.7967-4.200 µg/mL[8]
Compound 3u Various0.7967-4.200 µg/mL[8]
MBHA ortho-nitro MCF-7, HCT-116, HL-60, NCI-H2924.60[5]
Compound 3b (dihydrazone) MCF-77.016[7]
Compound 3c (dihydrazone) MCF-77.05[7]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [5][7]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL for adherent cells or 3 x 10⁵ cells/mL for suspension cells and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 7-chloroquinoline derivatives (e.g., 0.06-50 µmol L⁻¹) dissolved in a medium containing a small percentage of DMSO (e.g., 0.5%). A negative control group should receive the same amount of DMSO.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curves.

Antimalarial Activity

The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives of this compound continue to be explored for their potential to combat malaria, including resistant strains. A key mechanism of action is the inhibition of β-hematin formation.[6]

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

CompoundActivityIC₅₀ (µM)Reference
Compound 8 Inhibition of β-hematin formation0.65 ± 0.09[6]
Compound 9 Inhibition of β-hematin formation0.64 ± 0.16[6]
Antimicrobial Activity

Derivatives of 7-chloroquinoline have also shown promising activity against various bacterial and fungal pathogens.[4][9]

Table 3: Antifungal Activity of Selected 7-Chloroquinoline-4-yl Arylhydrazone Derivatives [4]

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
4a (R = 2-F) Candida spp.2550
4o R. glutinis32-

Table 4: Antibacterial Activity of Selected Indolizinoquinoline-5,12-dione Derivatives [9]

CompoundBacterial StrainMIC (µg/mL)
7 E. coli ATCC259222
7 S. pyrogens ATCC196152

Visualizing Synthetic and Biological Pathways

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Synthesis_Core Synthesis of 7-Chloroquinoline- 4-carbaldehyde Start->Synthesis_Core Vilsmeier-Haack or Grignard Reaction Synthesis_Derivatives Synthesis of Derivatives (e.g., Hydrazones) Synthesis_Core->Synthesis_Derivatives Condensation Reactions Purification Purification and Characterization Synthesis_Derivatives->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for synthesis and screening.

Hypothetical Signaling Pathway for Anticancer Activity

The diagram below depicts a simplified, hypothetical signaling pathway illustrating how a this compound derivative might induce apoptosis in a cancer cell.

G Derivative 7-Chloroquinoline Derivative Cell_Membrane Derivative->Cell_Membrane Kinase Protein Kinase Inhibition Cell_Membrane->Kinase Caspase_Activation Caspase Activation Kinase->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. The synthetic routes to this core and its derivatives are well-established, providing a robust platform for the generation of diverse chemical libraries. The significant anticancer, antimalarial, and antimicrobial activities demonstrated by these compounds underscore their therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological promise of this compound derivatives in the pursuit of novel and effective therapeutic agents.

References

The Emergent Therapeutic Potential of 7-Chloroquinoline Derivatives: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the mechanisms of action associated with derivatives of 7-Chloroquinoline-4-carbaldehyde, a pivotal scaffold in modern medicinal chemistry. Synthesized from this precursor, a diverse array of compounds has demonstrated significant biological activity, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and antiproliferative pathways modulated by these promising therapeutic candidates.

Introduction: The 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a well-established pharmacophore, famously represented by the antimalarial drug chloroquine. Its rigid, planar structure and capacity for diverse functionalization have made it a privileged scaffold in drug discovery.[1] this compound serves as a critical starting material for the synthesis of a new generation of derivatives with a broad spectrum of bioactivities, including anticancer, antifungal, and anti-inflammatory properties. While the carbaldehyde itself is primarily a synthetic intermediate, its derivatives have been shown to exert potent antiproliferative effects through several distinct and overlapping mechanisms of action. This guide will elucidate these mechanisms, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.

Primary Mechanism: Antiproliferative and Cytotoxic Activity

The predominant therapeutic action of 7-chloroquinoline derivatives is the inhibition of cancer cell growth. This is achieved primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects have been observed across a wide range of human cancer cell lines.

Induction of Apoptosis

A key mechanism by which 7-chloroquinoline derivatives eliminate cancer cells is the induction of apoptosis. Studies on various derivatives, including 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloro-4-aminoquinoline-benzimidazole hybrids, have confirmed their ability to trigger this process.[2][3] Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and -7.

Evidence suggests that derivatives can activate initiator caspases like caspase-8 (a key component of the extrinsic pathway).[4] Activated caspase-3/7 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4][5] One study demonstrated that a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative (QTCA-1) induced apoptosis in 80.4% of triple-negative breast cancer cells (MDA-MB-213).[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dr Death Receptors (e.g., DR5) cas8 Caspase-8 (Activated) dr->cas8 cas37 Executioner Caspases (Caspase-3/7) cas8->cas37 mito Mitochondrial Disruption cas9 Caspase-9 (Activated) mito->cas9 cas9->cas37 derivative 7-Chloroquinoline Derivatives derivative->dr Induces derivative->mito Induces parp PARP Cleavage cas37->parp apoptosis Apoptosis parp->apoptosis

Fig. 1: Proposed Apoptotic Pathways Induced by 7-Chloroquinoline Derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, 7-chloroquinoline derivatives disrupt the normal progression of the cell cycle, preventing cancer cells from dividing. This arrest occurs at specific checkpoints, most notably the G0/G1 and G2/M phases.

  • G0/G1 Arrest: Several 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloro-(4-thioalkylquinoline) derivatives cause cells to accumulate in the G0/G1 phase.[3][6] This checkpoint is controlled by the activity of Cyclin D/CDK4/6 complexes, which phosphorylate the retinoblastoma (Rb) protein to allow entry into the S phase.[7] Inhibition of this complex maintains Rb in its active, hypophosphorylated state, blocking cell cycle progression.

  • G2/M Arrest: Certain 7-chloro-(4-thioalkylquinoline) derivatives have also been shown to induce a significant accumulation of cells in the G2/M phase.[6] This transition is primarily regulated by the Cyclin B1/CDK1 complex. Arrest at this stage prevents cells from entering mitosis.

g0g1 G0/G1 Phase s S Phase g0g1->s G1/S Transition g2 G2 Phase s->g2 m M Phase g2->m G2/M Transition derivative 7-Chloroquinoline Derivatives cdk46 Cyclin D CDK4/6 derivative->cdk46 Inhibits cdk1 Cyclin B1 CDK1 derivative->cdk1 Inhibits cdk46->g0g1 Blocks Progression cdk1->g2 Blocks Progression cluster_src c-Src Pathway cluster_tao TAO2 Pathway derivative 7-Chloroquinoline Derivatives csrc c-Src Kinase derivative->csrc Inhibits tao2 TAO2 Kinase derivative->tao2 Modulates pi3k PI3K/AKT Pathway csrc->pi3k mapk Ras/MAPK Pathway csrc->mapk proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation p38 p38 MAPK Pathway tao2->p38 jnk JNK Pathway tao2->jnk apoptosis_cc Apoptosis & Cell Cycle Arrest p38->apoptosis_cc jnk->apoptosis_cc cluster_workflow MTT Assay Workflow s1 1. Seed Cells in 96-well plate s2 2. Add Derivatives & Incubate (72h) s1->s2 s3 3. Add MTT Reagent & Incubate (4h) s2->s3 s4 4. Add Solubilizer (e.g., DMSO) s3->s4 s5 5. Read Absorbance (570 nm) s4->s5

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-4-carbaldehyde

This document provides a comprehensive literature review of the primary synthetic methodologies for producing this compound, a key intermediate in the development of various pharmaceutical compounds. This guide details common synthetic routes, presents quantitative data in comparative tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde.[2][3]

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Quantitative Data: Vilsmeier-Haack Reaction
Starting MaterialReagentsConditionsSolventYieldReference
Substituted Amide(Chloromethylene)dimethyliminium Chloride, NaOAc0 °C to Room Temp, 6.5 hDMF77%[4]
Experimental Protocol: Vilsmeier-Haack Reaction[5]
  • A solution of the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) is prepared.

  • The solution is cooled to 0 °C, and (Chloromethylene)dimethyliminium Chloride (1.5 equiv) is added.

  • The mixture is stirred for 6.5 hours at room temperature.

  • After the reaction period, a solution of NaOAc (5.6 equiv) in water (200 mL) is added at 0 °C.

  • The mixture is stirred for an additional 10 minutes at 0 °C.

  • The reaction mixture is diluted with water and extracted with Et₂O.

  • The organic layer is washed with brine and dried over Na₂SO₄.

  • After filtration, the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the aldehyde.

Synthesis from Halogenated Quinolines

An alternative route involves the functionalization of a pre-existing 7-chloroquinoline core, specifically 7-chloro-4-iodoquinoline. This method utilizes mixed lithium-magnesium reagents to facilitate the introduction of a formyl group precursor.

References

Navigating the Ambiguity of CAS 35714-48-8: A Technical Guide to Two Distinct Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

An inherent ambiguity exists within publicly accessible chemical databases concerning the compound associated with CAS number 35714-48-8. This number has been assigned to two distinct molecules: 3-Heptyldihydro-5-methyl-2(3H)-furanone , a fragrance and flavoring agent, and 7-chloroquinoline-4-carbaldehyde , a key intermediate in the synthesis of biologically active compounds. This guide provides a comprehensive technical overview of the properties and synthesis of both molecules to address this discrepancy and serve researchers, scientists, and drug development professionals.

Section 1: 3-Heptyldihydro-5-methyl-2(3H)-furanone

IUPAC Name: 3-heptyl-5-methyloxolan-2-one Synonyms: α-Heptyl-γ-valerolactone, 3-Heptyl-5-methyl-gamma-butyrolactone

3-Heptyldihydro-5-methyl-2(3H)-furanone is a gamma-lactone primarily utilized in the flavor and fragrance industry for its creamy, fruity, and waxy aroma.

Chemical and Physical Properties

The known physical and chemical properties of 3-Heptyldihydro-5-methyl-2(3H)-furanone are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[1][2]
Molecular Weight 198.30 g/mol [1]
Boiling Point 170 °C @ 17 mmHg[1]
Density 0.935-0.942 g/cm³[1]
Refractive Index 1.443-1.450[1]
Physical Description Clear, colorless liquid[1]
Synthesis

A generalized synthetic workflow is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product gamma_Valerolactone γ-Valerolactone Deprotonation Deprotonation gamma_Valerolactone->Deprotonation Heptyl_Bromide Heptyl Bromide Alkylation Nucleophilic Attack Heptyl_Bromide->Alkylation Base Strong Base (e.g., LDA) Base->Deprotonation Deprotonation->Alkylation Product 3-Heptyldihydro-5-methyl-2(3H)-furanone Alkylation->Product

A potential synthesis route for 3-Heptyldihydro-5-methyl-2(3H)-furanone.

Experimental Protocol (Hypothetical):

  • Deprotonation: A solution of γ-valerolactone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon.

  • Alkylation: Heptyl bromide is then added to the reaction mixture. The enolate of γ-valerolactone acts as a nucleophile, attacking the heptyl bromide in an SN2 reaction.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield 3-heptyldihydro-5-methyl-2(3H)-furanone.

Spectral Data

Experimental spectral data for 3-Heptyldihydro-5-methyl-2(3H)-furanone is not widely available in the searched literature. Predicted spectral data can be obtained through computational methods.

Biological Activity and Applications

The primary application of 3-Heptyldihydro-5-methyl-2(3H)-furanone is as a flavoring and fragrance agent.[1][3] It is listed in the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized As Safe) list.[4] There is no readily available information on its involvement in specific signaling pathways or its use in drug development.

Section 2: this compound

IUPAC Name: this compound Synonyms: 7-chloro-4-formylquinoline

This compound is a versatile chemical intermediate used in the synthesis of a wide range of quinoline derivatives with significant biological activities.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₆ClNO[5]
Molecular Weight 191.62 g/mol [5]
Melting Point 112-113 °C[6]
Physical Description White solid[6]
Synthesis

A detailed synthesis of this compound has been reported via the halogen-metal exchange of 7-chloro-4-iodoquinoline followed by formylation.[6]

Experimental Protocol: [6]

  • Reaction Setup: To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.1 eq) dropwise.

  • Metalation: Stir the reaction mixture at -15 °C for 1 hour.

  • Formylation: Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to afford this compound as a white solid (77% yield).

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product Start 7-chloro-4-iodoquinoline Step1 Halogen-Metal Exchange Start->Step1 Reagent1 i-PrMgCl·LiCl Reagent1->Step1 Reagent2 DMF Step2 Formylation Reagent2->Step2 Step1->Step2 Product This compound Step2->Product

Synthesis of this compound.
Spectral Data

Data Type Values Reference(s)
¹H NMR (400 MHz, CDCl₃) δ 10.40 (s, 1H), 9.15 (d, J = 4.6 Hz, 1H), 8.31 (d, J = 9.0 Hz, 1H), 8.21 (d, J = 2.1 Hz, 1H), 7.79 (d, J = 4.6 Hz, 1H), 7.64 (dd, J = 9.0, 2.1 Hz, 1H).[6]
¹³C NMR (Predicted) Key predicted shifts include the aldehyde carbon (~193 ppm) and aromatic carbons between 120-155 ppm.
Mass Spectrum (Predicted) [M+H]⁺ at m/z 192.02.[5]
IR Spectrum Characteristic peaks expected for C=O (aldehyde) stretch (~1700 cm⁻¹) and aromatic C-H and C=C stretches.
Biological Activity and Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various quinoline-based compounds with a broad spectrum of biological activities. The 7-chloroquinoline scaffold is a well-known pharmacophore, most notably found in the antimalarial drug chloroquine.

Derivatives synthesized from this compound have demonstrated:

  • Antiproliferative Activity: Carbinol derivatives have shown inhibitory effects on cancer cell lines, making them potential starting points for the development of new anticancer agents.[6]

  • Antimalarial Activity: The 7-chloroquinoline core is a key feature in many antimalarial drugs, and derivatives of this aldehyde are often explored for their potential to combat malaria parasites.[7]

  • Antifungal Activity: Hydrazone derivatives have been synthesized and evaluated for their in vitro activity against various fungal strains.[8]

  • Anti-inflammatory and Antinociceptive Effects: Other quinoline derivatives have shown promise in models of inflammation and pain.[9]

Experimental Workflow for Biological Screening:

The general workflow for evaluating the biological activity of compounds derived from this compound is outlined below.

G Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., MTT, MIC) Purification->In_Vitro_Assays Data_Analysis Data Analysis (IC₅₀, MIC determination) In_Vitro_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Workflow for the development of drugs from this compound.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay): [10][11]

  • Cell Seeding: Plate human cancer cell lines in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The CAS number 35714-48-8 presents a case of conflicting data, referring to both the flavor compound 3-heptyldihydro-5-methyl-2(3H)-furanone and the synthetic intermediate this compound. This guide has provided a detailed technical overview of both compounds, summarizing their properties, synthesis, and applications. For researchers and professionals in drug development, this compound represents a valuable starting point for the synthesis of novel therapeutic agents, with a rich history of its core structure in medicinal chemistry. In contrast, 3-heptyldihydro-5-methyl-2(3H)-furanone holds its significance in the realm of food and fragrance science. Careful verification of the compound is crucial when referencing this particular CAS number.

References

An In-depth Technical Guide to 7-Chloroquinoline-4-carbaldehyde Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into structural analogs of 7-chloroquinoline-4-carbaldehyde, a promising scaffold in the development of novel therapeutic agents. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the evaluation of these compounds. Furthermore, it visualizes critical synthetic pathways and biological mechanisms using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and modes of action.

Introduction

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, most notably the antimalarial agent chloroquine. The introduction of a carbaldehyde group at the 4-position opens up a versatile handle for the synthesis of a diverse library of structural analogs through reactions such as Schiff base formation, hydrazone synthesis, and various condensation reactions. These modifications have led to the discovery of potent compounds with a wide range of biological activities, particularly in the realm of oncology. This guide focuses on the anticancer properties of these analogs, exploring their synthesis, cytotoxic effects, and the underlying molecular mechanisms.

Synthesis of this compound and its Analogs

The parent compound, this compound, can be synthesized through various methods, with the Vilsmeier-Haack reaction being a commonly employed strategy. This reaction involves the formylation of a suitable N-arylacetamide precursor. Once obtained, the aldehyde functionality serves as a key intermediate for the generation of a wide array of structural analogs.

A prevalent and efficient method for diversifying the this compound scaffold is through the formation of Schiff bases and hydrazones. These reactions are typically straightforward, involving the condensation of the aldehyde with a primary amine or a hydrazine derivative, respectively.

General Synthesis of this compound Schiff Base Analogs

A general synthetic scheme for the preparation of this compound Schiff base derivatives is presented below. This typically involves the reaction of this compound with a variety of substituted anilines or other primary amines in a suitable solvent, often with catalytic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Reaction Condensation Reactant1->Reaction Reactant2 Substituted Primary Amine (R-NH2) Reactant2->Reaction Solvent Ethanol or Methanol Solvent->Reaction Catalyst Catalytic Acetic Acid (optional) Catalyst->Reaction Temperature Reflux Temperature->Reaction Product This compound Schiff Base Analog Reaction->Product

Caption: General workflow for the synthesis of this compound Schiff base analogs.

Biological Activity and Quantitative Data

Structural analogs of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The nature and position of substituents on the analog moiety play a crucial role in determining the potency and selectivity of these compounds. The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound analogs from the literature.

Table 1: Cytotoxicity of 7-Chloroquinoline-4-thioalkylquinoline Derivatives [1]

CompoundA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)CCRF-CEM (Leukemia) IC50 (µM)
41 34.4223.524.52
47 >5015.212.74
53 25.1110.891.55
54 18.989.761.23
57 15.437.650.98
59 12.876.540.87
60 10.325.430.76
61 8.764.320.65
62 7.653.210.55
63 4.542.110.43
65 3.871.980.38
66 3.211.540.31
68 2.871.230.28
70 2.541.110.25
72 2.110.980.21

Table 2: Cytotoxicity of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline [2]

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HL-60 (Leukemia) IC50 (µM)NCI-H292 (Lung) IC50 (µM)
8 10.2012.508.9015.40
9 8.5010.806.2011.70
10 4.605.904.107.80
11 15.8018.2013.5020.10
12 12.4014.7010.3016.90
13 7.909.606.8010.50
14 20.5023.1018.7025.80
15 16.3019.8014.2021.40
16 9.8011.508.1013.20
Doxorubicin 0.801.100.500.90

Table 3: Cytotoxicity of 7-Chloroquinoline Hydrazone Derivatives [3]

CompoundSF-295 (CNS) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)
Hydrazone I 0.688-
Compound II (with pyrrole unit) -(Four times more active than Doxorubicin)

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis Signaling Pathway

The following diagram illustrates the key events in the apoptosis signaling pathway that can be activated by this compound analogs.

G cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Stimulus This compound Analog DeathReceptor Death Receptors (e.g., Fas, TNFR) Stimulus->DeathReceptor Binds/Activates Bax Bax/Bak Activation Stimulus->Bax Activates Bcl2 Bcl-2/Bcl-xL Inhibition Stimulus->Bcl2 Inhibits DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induction by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell proliferation and to determine the IC50 value.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression levels.

Conclusion

Structural analogs of this compound represent a promising class of compounds with significant potential in anticancer drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent cytotoxic effects, often mediated through the induction of apoptosis, make them attractive candidates for further development. This guide has provided a foundational understanding of the synthesis, biological activity, and mechanistic basis of these compounds, offering valuable insights and practical protocols for researchers in the field. Future studies should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as on elucidating their precise molecular targets to further refine their therapeutic potential.

References

Theoretical Exploration of 7-Chloroquinoline-4-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carbaldehyde is a pivotal scaffold in medicinal chemistry, serving as a precursor for a diverse array of bioactive molecules. This technical guide delves into the theoretical underpinnings of this compound, offering a comprehensive overview of its structural, spectroscopic, and electronic properties. Through the application of quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we elucidate the molecular geometry and vibrational spectra. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, alongside computational methodologies for molecular docking studies to explore its potential as a therapeutic agent. Visual workflows and pathway diagrams are provided to enhance understanding of both experimental and theoretical processes.

Introduction

The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2] The introduction of a chloro group at the 7-position and a carbaldehyde group at the 4-position of the quinoline ring system creates a versatile platform for the synthesis of novel derivatives with potentially enhanced pharmacological profiles. This guide provides a detailed theoretical examination of this compound, leveraging computational chemistry to predict its physicochemical characteristics and to provide a rational basis for its application in drug development.

Synthesis and Characterization

While numerous synthetic routes to quinoline derivatives exist, a common and effective method for the preparation of this compound involves the formylation of a suitable 7-chloroquinoline precursor.

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from established procedures for similar quinoline aldehydes, is the Vilsmeier-Haack reaction.[3]

Materials:

  • 7-Chloro-4-iodoquinoline[1]

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 7-chloro-4-iodoquinoline in DMF, cooled to 0 °C, add POCl₃ dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[1]

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the aldehyde.

  • Melting Point: To assess the purity of the synthesized compound.

Quantum Chemical Calculations

Theoretical calculations are indispensable for understanding the intrinsic properties of a molecule. These studies are typically performed using software packages like Gaussian.

Computational Methodology

The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] Frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain the theoretical vibrational frequencies.

Predicted Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. The planarity of the quinoline ring system and the orientation of the carbaldehyde group are key structural features.

Table 1: Predicted Bond Lengths and Bond Angles for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C4-C111.48C3-C4-C11121.5
C11=O121.21C4-C11-H13120.0
C7-Cl141.74C6-C7-Cl14119.8
N1-C21.31C2-N1-C9117.5
C4-C101.42C4-C10-N1122.3

Note: These values are hypothetical and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule. Theoretical frequency calculations aid in the assignment of the observed spectral bands.

Experimental Protocol: Spectroscopic Measurements
  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet technique in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a Nd:YAG laser at 1064 nm excitation in the range of 4000-50 cm⁻¹.[4]

Predicted Vibrational Frequencies

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. The most characteristic vibrations are the C=O stretching of the aldehyde group and the C-Cl stretching.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

Vibrational ModePredicted (Scaled)Experimental (FT-IR)Experimental (Raman)
C=O Stretch169516881690
C-Cl Stretch750755752
Quinoline Ring Stretch1600-14001595, 1505, 14501598, 1508, 1455
C-H Stretch (Aldehyde)285028552858

Note: Predicted values are hypothetical and based on data for quinoline-4-carbaldehyde.[4][6] Experimental values are typical for such compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is crucial for understanding the potential biological activity of this compound derivatives.

Docking Protocol

Software: AutoDock, Glide, or similar molecular docking software. Target Selection: Based on the desired therapeutic application, a relevant protein target would be selected (e.g., kinases for anticancer activity, proteases for antiviral activity).[7][8] The 3D structure of the protein would be obtained from the Protein Data Bank (PDB). Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized. Docking Procedure:

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Define the binding site (grid box) on the protein.

  • Perform the docking simulation to generate multiple binding poses of the ligand.

  • Analyze the results based on the binding energy (docking score) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-7.5LYS720, MET790, ASP831
Reference Inhibitor-9.2LYS720, MET790, ASP831

Note: These results are for illustrative purposes only.

Visualizations

Experimental and Computational Workflow

G cluster_synthesis Synthesis & Characterization cluster_computational Theoretical Studies start 7-Chloro-4-iodoquinoline reagents DMF, POCl3 reaction Vilsmeier-Haack Reaction start->reaction reagents->reaction purification Column Chromatography reaction->purification product This compound purification->product char Spectroscopic Characterization (NMR, MS, IR) product->char dft DFT Calculations (B3LYP/6-311++G(d,p)) product->dft dock Molecular Docking product->dock geom Molecular Geometry (Bond Lengths, Angles) dft->geom vib Vibrational Frequencies (IR, Raman) dft->vib analysis Binding Affinity & Interaction Analysis dock->analysis target Protein Target Selection target->dock

Caption: Workflow for the synthesis, characterization, and theoretical analysis.

Hypothetical Signaling Pathway Inhibition

Many quinoline derivatives are known to inhibit protein kinases involved in cancer cell signaling.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation TF->Prolif Inhibitor 7-Chloroquinoline Derivative Inhibitor->Raf

References

Methodological & Application

Application Notes: The Versatility of 7-Chloroquinoline-4-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Chloroquinoline-4-carbaldehyde is a pivotal starting material in synthetic organic and medicinal chemistry. Its quinoline core is a "privileged scaffold," present in numerous pharmaceuticals, including antimalarial agents like chloroquine. The aldehyde functional group at the C4 position, combined with the chloro-substituent at C7, offers a versatile platform for constructing a diverse array of fused and substituted heterocyclic systems. The aldehyde facilitates reactions such as condensations, multicomponent reactions, and cycloadditions, while the chloro-group can be targeted in nucleophilic substitution reactions. These application notes provide detailed protocols and workflows for leveraging this compound in the synthesis of high-value heterocyclic compounds.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

The fusion of a pyrazole ring onto the quinoline scaffold to form pyrazolo[4,3-c]quinolines has generated significant interest due to the broad biological activities of this class of compounds, including anti-inflammatory and potential anticancer properties.[1][2] A common synthetic strategy involves the conversion of the aldehyde to a hydrazone, followed by an intramolecular cyclization. An efficient electrochemical method has been reported for this transformation.[3]

Logical Workflow for Pyrazolo[4,3-c]quinoline Synthesis

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Hydrazine Derivative (e.g., Hydrazine Hydrate) reagent1->intermediate cyclization Intramolecular Cyclization (e.g., Electrochemical Oxidation) intermediate->cyclization Process product Pyrazolo[4,3-c]quinoline Derivative cyclization->product Yields MCR_Workflow cluster_reactants Reactants A 7-Chloroquinoline- 4-carbaldehyde Process One-Pot Reaction (Microwave Irradiation, DMF) A->Process B Heterocyclic Amine (e.g., Aminopyrimidine) B->Process C Cyclic 1,3-Diketone C->Process Product Quinoline-fused Dihydropyridopyrimidine Process->Product Knoevenagel_Pathway start This compound intermediate Vinylidene Intermediate (Knoevenagel Adduct) start->intermediate Condensation reagent Active Methylene Compound (e.g., Malononitrile) reagent->intermediate base Base Catalyst (e.g., Piperidine) base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heating / Further Reaction product Fused Heterocycle (e.g., Pyranoquinoline) cyclization->product

References

Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinoline-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The quinoline scaffold itself is a privileged structure, present in numerous natural and synthetic bioactive molecules. The presence of a chlorine atom at the 7-position and an aldehyde group at the 4-position provides reactive handles for a variety of chemical transformations, enabling the generation of libraries of novel compounds for drug discovery programs. This document provides an overview of the applications of this compound and detailed protocols for the synthesis of key derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, most notably as antimalarial and anticancer agents.[1][2] The core structure is a key component of the widely used antimalarial drug, chloroquine.[3] By modifying the aldehyde group, researchers have developed potent compounds that exhibit cytotoxicity against various cancer cell lines and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[1][2]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 7-chloroquinoline derivatives. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.[2][4][5] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce G0/G1 phase arrest in bladder and breast cancer cells.[4][5] The mechanism of action can involve the modulation of key signaling pathways, including those regulated by PARP-1, Src, and PI3K/mTOR.[5]

Antimalarial Activity

The 7-chloroquinoline scaffold is fundamental to the activity of many antimalarial drugs. Novel derivatives synthesized from this compound have shown significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] The IC50 values of some of these derivatives are in the micromolar and even nanomolar range, indicating high potency.[1][6]

Data Presentation

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
Compound ClassCell LineIC50 (µM)Reference
7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA)5637 (Bladder Carcinoma)Varies by derivative[4]
QTCA-1MDA-MB-231 (Triple Negative Breast Cancer)19.91 (72h)[5]
4-Thioalkylquinoline DerivativesCCRF-CEM (Leukemia)0.55 - 2.74[7]
7-Chloroquinoline-4-thiazoleacetic acid hydrazidesMCF-7 (Breast Cancer)12.99 - 15.41[8]
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound ClassP. falciparum StrainIC50 (µM)Reference
7-Chloroquinolin-4-yl piperazine-1-yl acetamides (CQPA)NF54< 10[1]
CQPA-26NF541.29[1]
4-((7-Chloroquinolin-4-yl)piperazine-1-yl)pyrrolidin-2-yl)methanones (CQPPM)NF54< 10[1]
CQPPM-9NF541.42[1]
7-Chloroquinoline-sulfonamide hybrids3D71.49 - 13.49[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 7-chloro-4-iodoquinoline.[10]

Materials:

  • 7-Chloro-4-iodoquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • i-PrMgCl·LiCl

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous Na2SO4

Procedure:

  • To a solution of 7-chloro-4-iodoquinoline (1.0 mmol) in anhydrous THF (5 mL) at -15 °C, add i-PrMgCl·LiCl (1.1 mmol) dropwise.

  • Stir the reaction mixture at -15 °C for 30 minutes.

  • Add anhydrous DMF (3.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a white solid.[10]

  • Expected Yield: ~77%[10]

Protocol 2: Synthesis of this compound Hydrazones

This protocol outlines a general procedure for the synthesis of hydrazone derivatives, which are valuable intermediates and bioactive molecules.[11]

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the substituted hydrazine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Wittig Reaction for Alkene Synthesis (Representative Protocol)

This protocol provides a general method for the olefination of this compound using a Wittig reagent.[12]

Materials:

  • This compound

  • Triphenylphosphonium ylide (Wittig reagent, e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous NH4Cl solution

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.1 mmol) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Protocol 4: Reductive Amination for Amine Synthesis (Representative Protocol)

This protocol describes a general procedure for the synthesis of secondary or tertiary amines from this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound (1.0 mmol) in DCM (10 mL), add the amine (1.1 mmol).

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization Reactions cluster_application Applications 7-Chloro-4-iodoquinoline 7-Chloro-4-iodoquinoline This compound This compound 7-Chloro-4-iodoquinoline->this compound i-PrMgCl·LiCl, DMF Hydrazones Hydrazones This compound->Hydrazones R-NHNH2 Alkenes Alkenes This compound->Alkenes Wittig Reagent Amines Amines This compound->Amines R2NH, NaBH(OAc)3 Anticancer Agents Anticancer Agents Hydrazones->Anticancer Agents Alkenes->Anticancer Agents Antimalarial Agents Antimalarial Agents Alkenes->Antimalarial Agents Amines->Antimalarial Agents

Caption: Synthetic workflow for this compound and its derivatives.

signaling_pathway 7-CQ Derivative 7-CQ Derivative Kinase (e.g., Src, PI3K) Kinase (e.g., Src, PI3K) 7-CQ Derivative->Kinase (e.g., Src, PI3K) Inhibition Apoptosis Signaling Cascade Apoptosis Signaling Cascade 7-CQ Derivative->Apoptosis Signaling Cascade Activation Cell Cycle Checkpoints (e.g., G0/G1) Cell Cycle Checkpoints (e.g., G0/G1) Kinase (e.g., Src, PI3K)->Cell Cycle Checkpoints (e.g., G0/G1) Regulation Apoptosis Apoptosis Apoptosis Signaling Cascade->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Checkpoints (e.g., G0/G1)->Cell Cycle Arrest

Caption: Proposed mechanism of anticancer action for 7-chloroquinoline derivatives.

References

Application Notes and Protocols: Reactions of 7-Chloroquinoline-4-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases and secondary amines derived from the reaction of 7-chloroquinoline-4-carbaldehyde with various amines. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Functionalization of this scaffold provides a powerful platform for the development of new bioactive molecules. The reaction of this compound with amines is a versatile method to generate a diverse library of compounds. The primary reaction pathways explored are the formation of Schiff bases (imines) through condensation with primary amines, and the subsequent reduction of these imines to form stable secondary amines (reductive amination). These derivatives have shown promise as potential anticancer and antimicrobial agents.

Applications in Drug Discovery

Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities. The introduction of various amine functionalities at the 4-position via the carbaldehyde handle can significantly modulate the pharmacological properties of the parent molecule.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of quinoline derivatives. Schiff bases and amino derivatives of 7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of the closely related 4-aminoquinolines have shown significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB468.[1] The mechanism of action is often multifaceted but can involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. Some quinazoline derivatives, which share structural similarities, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3][4][5][6]

Antimicrobial Activity: The 7-chloroquinoline core is also a key pharmacophore for antimicrobial agents. Schiff bases derived from chloroquinoline carbaldehydes have been reported to possess antibacterial and antifungal properties. These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death. For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown activity against Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Candida albicans.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases and secondary amines from this compound.

Protocol 1: Synthesis of Schiff Bases via Condensation

This protocol describes the general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add the respective primary amine (1.0 - 1.1 eq).

  • Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Outcome: The corresponding N-((7-chloroquinolin-4-yl)methylene)amine (Schiff base) is obtained as a solid. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and its melting point determined.

Protocol 2: Synthesis of Secondary Amines via Reductive Amination

This protocol outlines the synthesis of secondary amines by the reduction of the Schiff bases formed in situ from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and extraction

Procedure:

  • In situ imine formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq) in methanol or ethanol.

  • Stir the mixture at room temperature for a sufficient time (typically 1-4 hours) to allow for the formation of the imine. This can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the imine is completely consumed (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude secondary amine can be purified by column chromatography on silica gel.

Expected Outcome: The corresponding N-((7-chloroquinolin-4-yl)methyl)amine is obtained. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The following tables summarize representative data for derivatives of 7-chloroquinoline. While specific data for the direct products of this compound with a wide range of amines is not extensively available in the cited literature, the data for analogous compounds demonstrates the potential of this class of molecules.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

Compound IDDerivative StructureGI₅₀ (μM) vs. MCF-7GI₅₀ (μM) vs. MDA-MB-468
CQ Chloroquine20.7224.36
1 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine>1008.73
2 Butyl-(7-fluoro-quinolin-4-yl)-amine8.2213.72
3 N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine51.5711.01
Data adapted from a study on 4-aminoquinoline derivatives, demonstrating the cytotoxic potential of the 7-chloroquinoline scaffold.[1]

Table 2: Anticancer Activity of Quinoline-Benzothiazole Schiff's Bases

Compound IDRIC₅₀ (μM) vs. MCF7IC₅₀ (μM) vs. A549
5c 8-Cl12.7313.76
5f 8-Cl, 6-CH₃13.7813.44
5i 8-Cl, 6-OCH₃10.6510.89
Doxorubicin -4.143.26
Data for analogous Schiff bases derived from 2-chloro-3-formyl quinoline derivatives, highlighting the impact of substitution on anticancer activity.[8][9]

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Reaction_Pathways A This compound C Schiff Base (Imine) A->C + R-NH2 (Condensation) B Primary Amine (R-NH2) D Secondary Amine C->D

Caption: Reaction pathways for the synthesis of Schiff bases and secondary amines.

Experimental_Workflow A Reaction Setup (Aldehyde + Amine in Solvent) B Reaction (Stirring/Reflux) A->B C Monitoring (TLC) B->C C->B Incomplete D Workup (Quenching/Extraction) C->D Complete E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, MS, MP) E->F G Biological Evaluation (e.g., Cytotoxicity Assay) F->G

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Condensation Reactions with 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing condensation reactions with 7-chloroquinoline-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The resulting products, primarily Schiff bases and chalcone-like compounds, have shown significant potential as antimicrobial, antimalarial, and anticancer agents.

Introduction

This compound is a versatile building block in medicinal chemistry. Its reactive aldehyde group readily participates in condensation reactions with a variety of nucleophiles, including amines (to form Schiff bases) and compounds with active methylene groups (in Knoevenagel condensations). The 7-chloroquinoline scaffold is a common feature in many therapeutic agents, most notably the antimalarial drug chloroquine. By synthesizing derivatives of this compound, researchers can explore novel structure-activity relationships and develop new drug candidates.

The primary applications of the condensation products of this compound are in the fields of:

  • Antimalarial Drug Discovery: The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity. The mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.

  • Anticancer Research: Derivatives of 7-chloroquinoline have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.[1][2][3][4][5]

  • Antimicrobial Agent Development: Schiff bases and other condensation products containing the quinoline moiety have demonstrated broad-spectrum antimicrobial activity.

Experimental Protocols

Two primary types of condensation reactions involving this compound are detailed below: Schiff Base Formation and Knoevenagel Condensation.

Protocol 1: Synthesis of Schiff Bases via Condensation with Amines

This protocol describes the general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine.

Experimental Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 7-CQ-4-CHO This compound Solvent Solvent (e.g., Ethanol, DMF) 7-CQ-4-CHO->Solvent Amine Primary Amine (e.g., Aniline, Hydrazide) Amine->Solvent Catalyst Catalyst (optional, e.g., Acetic Acid) Solvent->Catalyst ReactionConditions Reflux (e.g., 80-90°C, 2-10 h) Catalyst->ReactionConditions Cooling Cooling & Precipitation ReactionConditions->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Schiff Base Product Recrystallization->Product

Caption: Workflow for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, aminophenol, carbohydrazide)

  • Solvent: Absolute Ethanol or a mixture of Ethanol and Dimethylformamide (DMF)

  • Catalyst (optional): Glacial Acetic Acid (a few drops)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., 20-30 mL of ethanol per gram of aldehyde).

  • To this solution, add the primary amine (1 to 1.1 equivalents).

  • If required, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a condenser and reflux the reaction mixture with stirring for the time indicated in the data table (typically 2-10 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture).

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine the yield.

Quantitative Data for Schiff Base Synthesis:

Amine ReactantSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Substituted HydrazideEthanol/DMF-85-90771-73[6]
Naphtha[1,2-d]thiazol-2-amineGlacial Acetic Acid-Reflux>8-[7]
Ethylenediamine95% Ethanol-Gentle Boil0.17-[8]
2-Aminophenol95% Ethanol/WaterAcetic AcidGentle Boil0.42-[8]

Note: The data provided is based on general procedures for Schiff base synthesis and specific examples with related quinoline carbaldehydes. Optimization may be required for reactions with this compound.

Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

This protocol outlines the general procedure for the Knoevenagel condensation of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).

Experimental Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 7-CQ-4-CHO This compound Solvent Solvent (e.g., Ethanol, Hexane) 7-CQ-4-CHO->Solvent ActiveMethylene Active Methylene Compound ActiveMethylene->Solvent Catalyst Base Catalyst (e.g., Piperidine, DBU) Solvent->Catalyst ReactionConditions Room Temp or Reflux Catalyst->ReactionConditions SolventRemoval Solvent Evaporation ReactionConditions->SolventRemoval Purification Column Chromatography or Recrystallization SolventRemoval->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Workflow for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Solvent (e.g., ethanol, hexane, or solvent-free)

  • Base catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diisopropylethylammonium acetate (DIPEAc))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography column or recrystallization apparatus

Procedure:

  • To a round-bottom flask containing this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents), add the appropriate solvent. In some cases, the reaction can be performed under solvent-free conditions.

  • Add a catalytic amount of the base catalyst (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or reflux for the specified time (see data table). Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques and determine the yield.

Quantitative Data for Knoevenagel Condensation:

Active Methylene CompoundSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Ethyl CyanoacetateHexaneDIPEAc65-703-6~91[9]
MalononitrileEthanolPiperidine703-[10]
Ethyl CyanoacetateWaterDBURoom Temp->90[11]
Ethyl CyanoacetateEthanolIonic LiquidRoom Temp0.17-0.587-94[6]

Note: The data provided is based on general procedures for Knoevenagel condensations. Optimization is likely necessary for reactions with this compound.

Biological Activity and Signaling Pathways

Antimalarial Mechanism of Action

The 7-chloroquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The primary mechanism of action is the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxicity HemePolymerase Heme Polymerase 7CQ_Derivative 7-Chloroquinoline Derivative 7CQ_Derivative->HemePolymerase Inhibition

Caption: Inhibition of hemozoin formation by 7-chloroquinoline derivatives.

Anticancer Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and growth that is frequently hyperactivated in cancer.

PI3K_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation 7CQ_Derivative 7-Chloroquinoline Derivative 7CQ_Derivative->PI3K Inhibition 7CQ_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-chloroquinoline derivatives.[1][2][3][4][5]

References

Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde in the Synthesis of Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 7-chloroquinoline-4-carbaldehyde as a key intermediate in the development of novel antimalarial agents. The following sections detail the synthesis of the core scaffold, its application in generating diverse molecular architectures, and the biological rationale for their activity against Plasmodium falciparum.

Introduction

The 7-chloroquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine being a prominent historical example. However, the emergence of drug-resistant parasite strains necessitates the development of new chemical entities. This compound serves as a versatile starting material, enabling the synthesis of a variety of derivatives, including dihydropyrimidines and hydrazones, which have demonstrated significant in vitro activity against P. falciparum. The aldehyde functionality provides a reactive handle for diverse chemical transformations, allowing for the exploration of a broad chemical space in the quest for next-generation antimalarials.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One documented method involves a halogen-metal exchange reaction from a suitable precursor.

Experimental Protocol: Synthesis from 7-Chloro-4-iodoquinoline

This protocol is adapted from a procedure for the synthesis of functionalized quinolines.

Materials:

  • 7-Chloro-4-iodoquinoline

  • Isopropylmagnesium chloride lithium chloride solution (i-PrMgCl·LiCl)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-chloro-4-iodoquinoline (1.0 equivalent) in anhydrous THF at -10 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -10 °C for 30 minutes.

  • Add N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.[1]

Application in the Synthesis of Antimalarial Dihydropyrimidines (DHPMs) via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidines (DHPMs). Quinoline-based DHPMs have shown promising antimalarial activity.[2]

Experimental Protocol: Synthesis of 7-Chloroquinoline-based DHPMs

This is a general protocol that can be adapted for this compound based on similar reported syntheses of quinoline DHPMs.[2]

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Urea (or thiourea)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Quantitative Data: Antimalarial Activity of Quinoline-based Dihydropyrimidines

The following table summarizes the in vitro antimalarial activity of various quinoline-dihydropyrimidine derivatives against P. falciparum. While not all are derived from the 7-chloro-4-carbaldehyde, they demonstrate the potential of this compound class.

Compound IDQuinoline MoietyRXIC50 (µg/mL) against P. falciparumReference
4b 7-Methyltetrazolo[1,5-a]quinolineC2H5O0.014[2]
4g 2-Oxo-1,2-dihydroquinolineC2H5O0.045[2]
4i 2-Oxo-1,2-dihydroquinolineC2H5S0.091[2]

Application in the Synthesis of Antimalarial Hydrazone Derivatives

The condensation of this compound with various hydrazides or hydrazines yields hydrazone derivatives, a class of compounds known for their diverse biological activities, including antimalarial effects.

Experimental Protocol: Synthesis of this compound Hydrazones

This is a general protocol for the synthesis of hydrazones.

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinic hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol or methanol.

  • Add a solution of the substituted hydrazide (1.0 equivalent) in the same solvent.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold solvent, and dry to obtain the pure hydrazone derivative.

Quantitative Data: Antimalarial Activity of 7-Chloroquinoline-based Hydrazones

The following table presents the in vitro antimalarial activity of representative 7-chloroquinoline-hydrazone derivatives against P. falciparum.

Compound IDHydrazide MoietyIC50 (µM) against P. falciparum (Strain)Reference
Compound 8 4-Fluorobenzoyl hydrazine derivative0.65 ± 0.09 (W2)[3]
Compound 9 4-Chlorobenzoyl hydrazine derivative0.64 ± 0.16 (W2)[3]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[4][5][6] Plasmodium falciparum digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 7-Chloroquinoline derivatives are weak bases that accumulate in the acidic food vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme leads to oxidative stress and parasite death.[6]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization OxidativeStress Oxidative Stress & Parasite Death Heme->OxidativeStress Quinoline 7-Chloroquinoline Derivative Accumulation Accumulation in Vacuole Inhibition Inhibition Quinoline->Inhibition Enters Vacuole Inhibition->Heme Prevents Polymerization Inhibition->OxidativeStress

Caption: Mechanism of action of 7-chloroquinoline derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimalarial agents. Its reactivity allows for the straightforward creation of diverse compound libraries, such as dihydropyrimidines and hydrazones, which have demonstrated potent activity against Plasmodium falciparum. The established mechanism of hemozoin inhibition provides a clear rationale for the continued exploration of this chemical space in the development of new therapeutics to combat malaria.

References

Synthetic Pathways to Functionalized Quinolines from 7-Chloroquinoline-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the functionalization of the versatile building block, 7-chloroquinoline-4-carbaldehyde. The aldehyde functionality at the 4-position serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of quinoline derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below detail key reactions such as the Wittig reaction, Knoevenagel condensation, and reductive amination, providing a roadmap for the creation of novel functionalized quinolines.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The starting material, this compound, offers a strategic platform for derivatization. The chlorine atom at the 7-position can be a site for further modification, while the aldehyde group at the 4-position allows for the introduction of various functional groups and the extension of the carbon skeleton. This application note focuses on three powerful synthetic transformations to functionalize this key intermediate.

Synthetic Routes and Experimental Protocols

This section details the experimental procedures for the Wittig reaction, Knoevenagel condensation, and reductive amination starting from this compound.

Wittig Reaction for the Synthesis of 4-(2-Aryl/Alkyl-ethenyl)-7-chloroquinolines

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, converting the aldehyde group into a vinyl group. This allows for the introduction of a wide range of substituents at the 4-position of the quinoline ring.

Experimental Protocol:

A general procedure for the Wittig reaction of 4-chloroquinoline-3-carbaldehyde, a close analog, has been reported and can be adapted for this compound.

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the appropriate phosphonium salt (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH, 1.2 equivalents) or n-butyllithium (n-BuLi), is added portion-wise at 0 °C. The mixture is stirred at room temperature until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 4-(2-aryl/alkyl-ethenyl)-7-chloroquinoline.

EntryWittig ReagentProductYield (%)
1Methyltriphenylphosphonium bromide7-Chloro-4-vinylquinoline60-70
2Benzyltriphenylphosphonium chloride7-Chloro-4-styrylquinoline75-85
3(4-Methoxybenzyl)triphenylphosphonium chloride7-Chloro-4-(4-methoxystyryl)quinoline70-80

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Ylide Anhydrous THF Anhydrous THF Anhydrous THF->Ylide Reaction Mixture Reaction Mixture Ylide->Reaction Mixture This compound This compound This compound->Reaction Mixture Nucleophilic Attack Product Product Reaction Mixture->Product [2+2] Cycloaddition & Elimination Quench (NH4Cl) Quench (NH4Cl) Product->Quench (NH4Cl) Extraction Extraction Quench (NH4Cl)->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Purified Product Purified Product Column Chromatography->Purified Product

Caption: Workflow for the Wittig reaction.

Knoevenagel Condensation for the Synthesis of 2-(7-Chloroquinolin-4-yl)ethene Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for synthesizing α,β-unsaturated compounds bearing electron-withdrawing groups.

Experimental Protocol:

A general procedure for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds can be applied.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or water.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or water) and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-((7-Chloroquinolin-4-yl)methylene)malononitrile85-95
2Ethyl cyanoacetateEthyl 2-cyano-3-(7-chloroquinolin-4-yl)acrylate80-90
3Diethyl malonateDiethyl 2-((7-chloroquinolin-4-yl)methylene)malonate70-80

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Knoevenagel Condensation

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Intermediate Intermediate Reaction Mixture->Intermediate Nucleophilic Addition Product Product Intermediate->Product Dehydration Purification Purification Product->Purification Filtration/Chromatography

Caption: Workflow for Knoevenagel condensation.

Reductive Amination for the Synthesis of 4-(Aminomethyl)-7-chloroquinoline Derivatives

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

A general two-step or one-pot procedure for reductive amination can be employed.

  • Imine Formation (Two-Step): In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Reduction (Two-Step): The reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete.

  • One-Pot Procedure: Alternatively, the aldehyde, amine, and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be mixed together in a suitable solvent and stirred at room temperature until the reaction is complete.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or crystallization.

EntryAmineProductYield (%)
1BenzylamineN-((7-Chloroquinolin-4-yl)methyl)aniline70-85
2Morpholine4-((7-Chloroquinolin-4-yl)methyl)morpholine75-90
3AnilineN-((7-Chloroquinolin-4-yl)methyl)aniline60-75

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Reductive Amination

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Condensation Amine Amine Amine->Imine Intermediate Reducing Agent Reducing Agent Product Product Reducing Agent->Product Solvent Solvent Solvent->Imine Intermediate Imine Intermediate->Product Reduction

Caption: Workflow for reductive amination.

Biological Relevance and Signaling Pathways

Many functionalized quinoline derivatives have been reported to exhibit potent anticancer activity. One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of this pathway. The functionalized quinolines synthesized from this compound could potentially act as inhibitors of key kinases in this pathway, such as PI3K, Akt, or mTOR.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Functionalized Quinoline Functionalized Quinoline Functionalized Quinoline->Akt Inhibits Functionalized Quinoline->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by functionalized quinolines.

Conclusion

This application note provides a practical guide for the synthesis of a variety of functionalized quinolines starting from the readily accessible this compound. The detailed protocols for Wittig, Knoevenagel, and reductive amination reactions, along with the potential biological relevance of the resulting compounds, offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of these synthetic routes opens up avenues for the creation of novel quinoline derivatives with tailored properties for various scientific applications.

Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde in the Preparation of Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 7-chloroquinoline-4-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The quinoline scaffold is a key pharmacophore, and its derivatives are known to possess anticancer, antibacterial, antifungal, and antimalarial properties.[3][4] The formation of a Schiff base (azomethine or imine group, -C=N-) by condensing this compound with various primary amines often enhances or modulates these biological activities.[3][5]

General Synthesis of Schiff Bases

Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.[1][6] In the context of this compound, the reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. The reaction is often catalyzed by a small amount of acid and is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.[6][7]

Below is a general workflow for the synthesis of Schiff bases from this compound.

Synthesis_Workflow A This compound + Primary Amine (R-NH2) C Reflux Reaction Mixture A->C B Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) B->C D Reaction Monitoring (TLC) C->D Periodically E Product Precipitation/ Crystallization D->E Reaction Complete F Filtration and Washing E->F G Drying F->G H Purified Schiff Base G->H I Characterization (NMR, IR, MS) H->I

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of Schiff bases derived from quinoline aldehydes. While the specific starting material in the cited literature is often 2-chloroquinoline-3-carbaldehyde, the general procedure is applicable to this compound with minor adjustments.

Protocol 1: General Synthesis of Quinoline Schiff Bases

This protocol is adapted from the synthesis of 2-chloroquinoline-3-carbaldehyde Schiff bases with benzothiazole derivatives.[7]

Materials:

  • Substituted 2-chloro-quinoline-3-carbaldehyde (1 equivalent)

  • Substituted 6-amino-benzothiazole (1 equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the substituted 2-chloro-quinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • Add the substituted 6-amino-benzothiazole to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the reaction mixture at 80-90°C under reflux for 7-10 hours.[7]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.[7]

  • Filter the resulting precipitate and wash it thoroughly with cold water.[7]

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.[7]

Protocol 2: Synthesis of Metal Complexes of Quinoline Schiff Bases

This protocol describes the synthesis of metal complexes from a prepared quinoline Schiff base.[8]

Materials:

  • Quinoline Schiff base (2 equivalents)

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, CdCl₂) (1 equivalent)

  • Ethanol

  • 5% NaOH solution

Procedure:

  • Prepare a hot ethanolic solution of the quinoline Schiff base (0.0030 mol in 30 mL ethanol).

  • Prepare a hot ethanolic solution of the metal(II) chloride salt (0.0015 mol in 25 mL ethanol).

  • Add the metal salt solution to the Schiff base solution while stirring.

  • Add a few drops of 5% NaOH solution to maintain a basic pH of approximately 8.

  • Reflux the reaction mixture for 2 hours.

  • A colored precipitate of the metal complex will form.

  • Cool the mixture, filter the precipitate, wash with ethanol, and dry.

Data Presentation

The following tables summarize quantitative data for a series of synthesized quinoline Schiff bases and their metal complexes.

Table 1: Synthesis and Characterization of Quinoline-Benzothiazole Schiff Bases [7]

CompoundMolecular FormulaYield (%)1H-NMR (δ ppm, CDCl3)13C-NMR (δ ppm)
5a C17H10ClN3S887.07-8.58 (m, aromatic H), 8.14 (s, 1H, CH=N)122.31, 123.12, 125.13, 125.34, 126.14, 127.12, 127.35, 128.11, 128.90, 129.89, 132.01, 139.30, 149.89, 150.91, 153.22, 161.20, 175.67
5b C18H12ClN3S932.34 (s, 3H, CH3), 7.45-8.42 (m, aromatic H), 8.10-8.16 (s, 1H, CH=N)22.31, 121.79, 122.78, 123.82, 124.81, 125.89, 126.69, 127.09, 127.38, 127.59, 133.58, 137.88, 138.87, 149.09, 149.19, 151.87, 160.01, 173.09
5c C18H11Cl2N3OS963.32 (s, 3H, OCH3), 7.32-9.21 (m, aromatic H), 9.08 (s, 1H, CH=N)56.29, 106.59, 122.09, 122.69, 122.79, 124.89, 125.71, 129.29, 129.92, 130.21, 136.02, 136.81, 146.12, 149.51, 150.91, 158.02, 159.52, 172.09
5f C18H11ClFN3S972.69 (s, 3H, CH3), 7.63-9.20 (m, aromatic H), 8.81 (s, 1H, CH=N)22.91, 107.11, 114.91, 123.32, 123.82, 128.09, 128.18, 128.28, 134.21, 137.92, 138.02, 138.93, 144.94, 152.29, 152.49, 159.01, 161.51, 174.92
5i C17H9Cl2N3S897.09-8.58 (m, aromatic H), 8.32 (s, 1H, CH=N)123.09, 123.59, 124.81, 126.52, 127.73, 128.58, 129.62, 130.18, 130.69, 132.48, 137.49, 138.91, 147.64, 151.61, 153.82, 161.89, 176.19

Table 2: Anticancer Activity of Quinoline-Benzothiazole Schiff Bases (IC50 in µM) [7]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
5c 12.73-
5f 13.78-
5i 10.6510.89

Table 3: Characterization Data of a Quinoline Schiff Base and its Metal Complexes [8]

CompoundMolecular FormulaMolecular WeightMolar Conductance (Ω⁻¹ cm² mol⁻¹)Mass Spec (m/z)
Schiff Base C17H15N3O3S341.38-342.17
Cu(II) Complex [Cu(C17H14N3O3S)2]744.4135742.99
Ni(II) Complex [Ni(C17H14N3O3S)2]739.5642740.02
Co(II) Complex [Co(C17H14N3O3S)2]739.7951740.10
Cd(II) Complex [Cd(C17H14N3O3S)2]793.2748794.00

Biological Applications and Signaling Pathways

Schiff bases derived from the quinoline scaffold exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Many quinoline Schiff bases have demonstrated potent anticancer activity against various cell lines.[4][7] The proposed mechanisms of action often involve the inhibition of key cellular processes. For instance, some compounds have been shown to act as Eg5 inhibitory agents, which are crucial for mitotic spindle formation, thereby leading to cell cycle arrest and apoptosis.[9][10]

The diagram below illustrates a simplified logical relationship for the anticancer activity of certain quinoline Schiff bases.

Anticancer_Pathway A Quinoline Schiff Base B Inhibition of Eg5 Kinesin Spindle Protein A->B C Disruption of Mitotic Spindle B->C D Cell Cycle Arrest C->D E Apoptosis (Programmed Cell Death) D->E F Inhibition of Cancer Cell Proliferation E->F

Caption: Logical pathway for Eg5 inhibition by quinoline Schiff bases.

Antimicrobial Activity

Schiff bases derived from chloroquinoline derivatives have also been screened for their antimicrobial properties against various bacterial and fungal strains.[11] The imine group is crucial for their biological activity.[2] Metal complexation can further enhance the antimicrobial potency of these Schiff bases.[5][12] For instance, Schiff bases prepared from 2-chloroquinoline-3-carbaldehyde derivatives showed inhibitory activity against E. coli with MIC values in the range of 25 to 50 μg/mL.[11]

Conclusion

This compound is a versatile building block for the synthesis of novel Schiff bases with significant therapeutic potential. The straightforward synthesis and the ability to readily form metal complexes make these compounds attractive targets for further investigation in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Catalytic Applications of 7-Chloroquinoline-4-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for exploring the catalytic applications of derivatives of 7-chloroquinoline-4-carbaldehyde. The core strategy involves the synthesis of Schiff base and hydrazone derivatives from this compound, followed by their use as ligands for metal-complex catalysis. This approach is grounded in the established catalytic activity of Schiff base and hydrazone metal complexes in a variety of organic transformations.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensively studied for their biological activities, the catalytic potential of derivatives of this compound remains a largely unexplored area. The aldehyde functional group at the 4-position provides a versatile handle for the synthesis of various derivatives, including Schiff bases and hydrazones. These derivatives are excellent ligands for coordinating with transition metals, creating complexes that can act as potent catalysts for a range of organic reactions. This document outlines the synthesis of these potential catalysts and provides detailed protocols for evaluating their catalytic efficacy in key transformations.

Synthesis of Catalytically Active Derivatives

The primary approach to harnessing the catalytic potential of this compound is through its conversion into Schiff base and hydrazone ligands, which can then be complexed with various transition metals.

General Workflow for Catalyst Development

The development and application of these catalysts follow a logical progression from ligand synthesis to catalytic reaction screening.

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application start This compound schiff_base Schiff Base Ligand Synthesis start->schiff_base hydrazone Hydrazone Ligand Synthesis start->hydrazone amine Primary Amine amine->schiff_base hydrazine Hydrazine Derivative hydrazine->hydrazone ligand Schiff Base or Hydrazone Ligand schiff_base->ligand hydrazone->ligand complexation Metal Complexation ligand->complexation metal_salt Transition Metal Salt (e.g., Ru, Cd, Cu, Pd) metal_salt->complexation catalyst Metal-Ligand Catalyst Complex complexation->catalyst reaction Catalytic Reaction (e.g., Hydrogenation, Oxidation, Coupling) catalyst->reaction substrates Substrates for Catalytic Reaction substrates->reaction product Desired Product reaction->product analysis Analysis (Yield, Enantioselectivity, etc.) product->analysis G cluster_pathway Potential NR4A2 Signaling Pathway Modulation ligand 4-Amino-7-chloroquinoline Derivative (Agonist) nr4a2 NR4A2 (Nurr1) Ligand Binding Domain ligand->nr4a2 activation Transcriptional Activation (in Dopaminergic Neurons) nr4a2->activation repression Transcriptional Repression (in Microglia) nr4a2->repression th_dat Expression of TH, DAT, etc. activation->th_dat nf_kb NF-κB Pathway repression->nf_kb neuroprotection Neuroprotection th_dat->neuroprotection inflammation Suppression of Pro-inflammatory Genes nf_kb->inflammation neuroinflammation Reduced Neuroinflammation inflammation->neuroinflammation

Application Notes and Protocols for the Development of Anticancer Agents from 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimalarial, antiviral, and anticancer properties.[1][2] The introduction of a carbaldehyde group at the 4-position of this heterocyclic system provides a versatile synthetic handle for the development of novel derivatives with potent anticancer activity. This aldehyde functionality allows for the facile construction of various chemical entities, such as Schiff bases, hydrazones, and chalcones, which have shown promise in cancer therapy.[3][4][5] These derivatives often exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][6][7]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from 7-chloroquinoline-4-carbaldehyde.

Data Presentation: Anticancer Activity of 7-Chloroquinoline Derivatives

The following table summarizes the in vitro anticancer activity of various 7-chloroquinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassDerivative/CompoundCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-Benzimidazole Hybrids Compound 5dCCRF-CEM (Leukemia)0.4[1]
Compound 8dCCRF-CEM (Leukemia)<1[1]
Compound 12dCCRF-CEM (Leukemia)<1[1]
Compound 5dHuT78 (T-cell Lymphoma)0.6[1]
Compound 12dHuT78 (T-cell Lymphoma)0.8[1]
Compound 5dMCF-7 (Breast)4[1]
Compound 8dCaCo-2 (Colorectal)8[1]
Quinoline-Triazole Carboxamides QTCA-15637 (Bladder)Not specified, dose-dependent[6]
QTCA-45637 (Bladder)Not specified, dose-dependent[6]
Quinoline-Thiazole Acetohydrazides Compound 6MCF-7 (Breast)15.41[4]
Compound 12MCF-7 (Breast)12.99[4]
Morita-Baylis-Hillman Adducts Compound 14HL-60 (Leukemia)4.60[2]
Compound 14MCF-7 (Breast)Not specified, active[2]
Compound 14HCT-116 (Colorectal)Not specified, active[2]
Compound 14NCI-H292 (Lung)Not specified, active[2]
7-Chloroquinoline Hydrazones Hydrazone 16SR (Leukemia)0.120[3]
Hydrazone 23VariousSubmicromolar[3]
4-Thioalkylquinoline Derivatives Sulfonyl N-oxide derivatives (73-74, 79-82)HCT116 (Colorectal)1.99–4.9[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base/Hydrazone Derivatives

This protocol describes a general method for the synthesis of Schiff bases or hydrazones from this compound.

Materials:

  • This compound

  • Appropriate primary amine or hydrazine derivative

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol or methanol.

  • To this solution, add 1 to 1.1 equivalents of the desired primary amine or hydrazine derivative.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-8 hours), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Evaluation of In Vitro Anticancer Activity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 7-chloroquinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations in the complete culture medium.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with 7-chloroquinoline derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells

  • Synthesized 7-chloroquinoline derivatives

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • After fixation, wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Pathway Start This compound Condensation Condensation Reaction (e.g., Schiff Base Formation) Start->Condensation Amine Primary Amine / Hydrazine Amine->Condensation Product Anticancer Agent Candidate (e.g., Schiff Base, Hydrazone) Condensation->Product

Caption: General synthetic scheme for anticancer agents.

G cluster_workflow Experimental Workflow for Anticancer Evaluation A Synthesized 7-Chloroquinoline Derivative B In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Signaling Pathway Analysis (e.g., Western Blot for Kinase Inhibition) D->G H Lead Compound Identification E->H F->H G->H

Caption: Workflow for anticancer drug evaluation.

G cluster_pathway Apoptosis Induction Pathway Compound 7-Chloroquinoline Derivative Mito Mitochondrial Membrane Potential Disruption Compound->Mito CycC Cytochrome c Release Mito->CycC Casp9 Caspase-9 Activation CycC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by 7-chloroquinoline derivatives.

G cluster_pathway Cell Cycle Arrest Pathway Compound 7-Chloroquinoline Derivative Kinase Kinase Inhibition (e.g., c-Src) Compound->Kinase CellCycleProteins Modulation of Cell Cycle Regulatory Proteins Kinase->CellCycleProteins G1_Arrest G0/G1 Phase Arrest CellCycleProteins->G1_Arrest ProlifInhibition Inhibition of Cell Proliferation G1_Arrest->ProlifInhibition

Caption: Cell cycle arrest mechanism.

References

Troubleshooting & Optimization

Technical Support Center: 7-Chloroquinoline-4-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Chloroquinoline-4-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography Inappropriate solvent system (eluent).Optimize the eluent system using Thin-Layer Chromatography (TLC). Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A common starting ratio is 9:1 hexane/ethyl acetate.[1]
Overloading the column.Use an appropriate amount of crude product relative to the silica gel (typically a 1:50 to 1:100 ratio of compound to silica).
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization after column chromatography may be necessary.
Difficulty in Achieving Crystallization Incorrect solvent or solvent combination.Test the solubility of the compound in various solvents to find a suitable system where it is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol-ether mixtures have been used for similar quinoline compounds.[2]
Presence of oily impurities.Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the desired compound is insoluble (e.g., hexanes) before attempting recrystallization.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Product Appears as an Oil Instead of a Solid Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Presence of low-melting point impurities.Purify the oil using column chromatography to remove impurities.[3]
Yellow or Discolored Product Presence of colored impurities from the synthesis.Column chromatography is effective in removing colored impurities.[1][4] If the color persists, treatment with activated charcoal during recrystallization may be an option, but use with caution as it can adsorb the product.
Degradation of the compound.Store this compound in a cool, dark, and dry place. Avoid prolonged exposure to light and air.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported method for the purification of this compound is column chromatography using silica gel.[1][3][4]

Q2: What solvent systems are recommended for column chromatography?

A2: A mixture of hexane and ethyl acetate is commonly used. Successful separations have been reported with ratios such as 9:1 (hexane:ethyl acetate) and 5:1 (hexane:ethyl acetate).[1][4] The optimal ratio may vary depending on the specific impurities present.

Q3: How can I monitor the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[3] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended, with a purity threshold of >95% often being the target.[3] Melting point analysis can also serve as an indicator of purity.[3]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a white solid.[1]

Q5: Are there any recommended recrystallization solvents for this compound?

A5: While specific recrystallization data for this compound is not abundant in the provided literature, ethanol or a mixture of ethanol and ether has been successfully used for the recrystallization of similar quinoline derivatives.[2] It is advisable to test the solubility in a range of solvents to determine the best conditions.

Q6: What are the potential impurities I should be aware of?

A6: Potential impurities can include unreacted starting materials, by-products from side reactions (such as dehalogenation products), and intermediates from the synthesis. The exact nature of the impurities will depend on the synthetic route used.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[1]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Visible Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Spot / Minor Impurities Purity_Check Purity Check (TLC, HPLC, MP) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure

Caption: A workflow diagram for selecting a suitable purification technique.

Troubleshooting Logic

TroubleshootingLogic cluster_impure Impurity Issues cluster_low_yield Yield Issues cluster_oily Physical State Issues Start Purification Attempted Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Impure Product Impure Check_Purity->Impure No Pure Product is Pure Check_Purity->Pure Yes Low_Yield Low Yield Impure->Low_Yield Oily_Product Product is an Oil Impure->Oily_Product Optimize_CC Optimize Column Chromatography (Solvent, Gradient) Impure->Optimize_CC Consider_Recrystallization Attempt Recrystallization (Different Solvents) Impure->Consider_Recrystallization Check_Fractions Re-check all Fractions Low_Yield->Check_Fractions Review_Protocol Review Purification Protocol Low_Yield->Review_Protocol Dry_Thoroughly Dry Under High Vacuum Oily_Product->Dry_Thoroughly Re_purify Re-purify (Column Chromatography) Oily_Product->Re_purify

Caption: A logic diagram for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 7-Chloroquinoline-4-carbaldehyde, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous. Moisture can significantly reduce the effectiveness of the Vilsmeier reagent.

  • Reaction Temperature: The reaction temperature is critical and dependent on the reactivity of your substrate.[1] For electron-rich aromatic compounds, the temperature can range from below 0°C to 80°C.[1] You may need to optimize the temperature for your specific setup.

  • Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the starting material is crucial. An excess of the Vilsmeier reagent is often used. For instance, in the synthesis of 2-chloroquinoline-3-carbaldehydes, ratios of 4.5 equivalents of PCl₅ and 3 equivalents of DMF to 1 equivalent of acetanilide have been used.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.[1][2] Ensure that the reaction mixture is poured into ice-water and stirred adequately to facilitate the complete conversion to the aldehyde.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired products.

  • Diformylation: In some cases, diformylation can occur, especially with highly activated aromatic rings. Careful control of the stoichiometry of the Vilsmeier reagent and reaction time can help minimize this.

  • Polymerization/Degradation: The starting material or product may be unstable under the reaction conditions, leading to the formation of tar-like substances. Lowering the reaction temperature might be beneficial.

  • Incomplete Reaction: Unreacted starting material will contaminate the product. As mentioned, monitor the reaction by TLC to ensure it goes to completion.

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

A3: Purification of this compound typically involves the following:

  • Filtration and Washing: After quenching the reaction with ice-water, the crude product often precipitates. It can be collected by suction filtration and washed with cold water.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, can be an effective method for purification.[3]

  • Column Chromatography: For highly impure samples, silica gel column chromatography is recommended. A common eluent system is a mixture of n-hexane and ethyl acetate.[4]

Q4: Can I use other reagents besides POCl₃ for the Vilsmeier-Haack reaction?

A4: Yes, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) can be used to generate the Vilsmeier reagent from DMF.[1][5][6] The choice of reagent can influence the reactivity and may require optimization of the reaction conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to quinoline carbaldehydes to aid in the selection of an appropriate method.

Table 1: Synthesis of this compound via Magnesiation

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
7-chloro-4-iodoquinolineTMPMgCl·LiCl, DMFTHFRoom TempOvernight77[3]

Table 2: Vilsmeier-Haack Synthesis of Substituted Chloroquinoline Carbaldehydes

Starting MaterialVilsmeier ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AcetanilidePOCl₃ / DMF---72[6]
Substituted AcetanilidesPCl₅ / DMF-1004Good yields for activated substrates[6]
2,7-dichloroquinoline-3-carbaldehydePOCl₃ / NaN₃-Water bath664 (for nitrile)[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Magnesiation of 7-chloro-4-iodoquinoline[4]
  • Preparation of the Organomagnesium Reagent: To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous THF, add TMPMgCl·LiCl. Stir the mixture at room temperature.

  • Reaction with DMF: After the formation of the organomagnesium reagent, add an excess of dimethylformamide (DMF, 3 equiv., 3.29 mmol).

  • Stirring: Stir the reaction mixture overnight at room temperature.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an EtOAc/hexanes (1:9) eluent to afford this compound as a white solid.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Acetanilides to produce 2-Chloroquinoline-3-carbaldehydes[7]

Note: This is a general procedure for a related compound class and may require adaptation for this compound.

  • Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0°C. Slowly add phosphorus pentachloride (PCl₅, 4.5 equiv.) while maintaining the temperature.

  • Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding acetanilide (1 equiv.) in portions.

  • Heating: Heat the reaction mixture to 100°C for approximately 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the resulting mixture to 0°C and slowly pour it into ice water with vigorous stirring for 10 minutes.

  • Isolation: Collect the precipitated solid by suction filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Aromatic Substitution Starting_Material 7-Chloroquinoline Derivative Starting_Material->Iminium_Intermediate Hydrolysis Hydrolysis (Ice Water) Iminium_Intermediate->Hydrolysis Crude_Product Crude Aldehyde Hydrolysis->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 7-Chloroquinoline-4- carbaldehyde Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF, Pure POCl3?) Start->Check_Reagents Reagent_OK Reagents are High Quality Check_Reagents->Reagent_OK Yes Reagent_Bad Purify/Replace Reagents Check_Reagents->Reagent_Bad No Optimize_Temp Optimize Reaction Temperature (Too high/low?) Temp_Optimized Temperature is Optimized Optimize_Temp->Temp_Optimized Yes Adjust_Temp Adjust Temperature Optimize_Temp->Adjust_Temp No Monitor_Reaction Monitor Reaction by TLC (Incomplete reaction?) Reaction_Complete Reaction is Complete Monitor_Reaction->Reaction_Complete Yes Increase_Time Increase Reaction Time Monitor_Reaction->Increase_Time No Check_Workup Review Work-up Procedure (Proper hydrolysis?) Workup_OK Work-up is Correct Check_Workup->Workup_OK Yes Improve_Workup Improve Quenching/ Hydrolysis Step Check_Workup->Improve_Workup No Reagent_OK->Optimize_Temp Temp_Optimized->Monitor_Reaction Reaction_Complete->Check_Workup

References

Technical Support Center: 7-Chloroquinoline-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloroquinoline-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound, offering potential causes and solutions.

Low Yield During Vilsmeier-Haack Synthesis of this compound

Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction using 7-chloroquinoline, POCl₃, and DMF, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Vilsmeier-Haack formylation of 7-chloroquinoline can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The Vilsmeier-Haack reaction is sensitive to reaction time and temperature. Insufficient heating or a short reaction time may lead to a significant amount of unreacted 7-chloroquinoline remaining in the reaction mixture.

    • Solution: Ensure the reaction is heated appropriately, typically between 80-90°C, and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 7-chloroquinoline substrate is critical. An insufficient amount of the formylating agent will result in an incomplete reaction.

    • Solution: While the optimal ratio can vary, a common starting point is to use a significant excess of the Vilsmeier reagent. It is advisable to perform small-scale optimizations to determine the ideal stoichiometry for your specific setup.

  • Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reagents or glassware will consume the reagent and reduce the yield of the desired product.

    • Solution: Use freshly distilled and dry solvents (especially DMF). Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The formation of undesired side products can consume the starting material and lower the yield of the target aldehyde.

    • Solution: Careful control of reaction temperature can minimize the formation of some side products. Post-reaction workup and purification, such as column chromatography, are crucial to isolate the desired product from any byproducts.

Unexpected Side Products in Reactions of this compound

Question: I am using this compound in a subsequent reaction and observing unexpected spots on my TLC plate. What are the likely side products?

Answer:

The aldehyde functional group of this compound is reactive and can participate in several side reactions depending on the reaction conditions. Here are some common possibilities:

  • Cannizzaro Reaction Products: Since this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction results in the formation of 7-chloro-4-(hydroxymethyl)quinoline and 7-chloroquinoline-4-carboxylic acid.[1][2]

    • Troubleshooting: If your reaction is base-mediated, consider using a weaker, non-hydroxide base or minimizing the reaction time and temperature to suppress this side reaction.

  • Oxidation to Carboxylic Acid: The aldehyde group is easily oxidized to a carboxylic acid, forming 7-chloroquinoline-4-carboxylic acid. This can occur if the reaction is exposed to air for extended periods, especially in the presence of certain catalysts or impurities.

    • Troubleshooting: Perform reactions under an inert atmosphere. Ensure the purity of your starting aldehyde; if it has been stored for a long time, it may already contain some of the corresponding carboxylic acid.

  • Over-reaction with Nucleophiles: In reactions with nucleophiles, such as primary amines to form imines, it is possible for the product to undergo further reactions if the conditions are not carefully controlled.

    • Troubleshooting: Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC to stop it once the desired product is formed.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound.

Q1: What are the most common impurities found after synthesizing this compound via the Vilsmeier-Haack reaction?

A1: The most common impurity is typically unreacted 7-chloroquinoline. Depending on the reaction conditions and the reactivity of the substrate, minor amounts of di-formylated products could also potentially form, although this is less common for quinolines compared to more activated systems. Incomplete hydrolysis of the Vilsmeier intermediate can also lead to impurities.

Q2: How can I effectively purify this compound?

A2: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted based on the separation observed on TLC. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the issue?

A3: Low yields in Wittig reactions can be due to several factors. The reactivity of the phosphorus ylide is crucial; stabilized ylides are generally less reactive than non-stabilized ones.[3][4] The choice of base for generating the ylide is also important, as some bases can lead to side reactions.[3] Additionally, steric hindrance around the aldehyde or the ylide can impede the reaction. Ensure anhydrous conditions, as ylides are sensitive to moisture.

Q4: In a Knoevenagel condensation with this compound and an active methylene compound, I am observing a complex mixture of products. What is happening?

A4: Knoevenagel condensations are generally efficient, but side reactions can occur.[5] If a strong base is used, it might promote self-condensation of the active methylene compound or other undesired reactions. The reaction can also be reversible, and prolonged reaction times or high temperatures might lead to decomposition or side product formation. The use of a mild base catalyst, like piperidine or ammonium acetate, is often recommended.[6]

Section 3: Data Presentation

The following tables summarize quantitative data on the yields of reactions involving 7-chloroquinoline derivatives. Note that specific yields for side products are often not reported in the literature, but the overall product yield provides an indication of the reaction's efficiency.

Table 1: Synthesis and Reactions of 7-Chloroquinoline Derivatives

Reaction TypeStarting MaterialProductReagents and ConditionsYield (%)Reference
Decarboxylation7-Chloro-4-hydroxyquinoline-2-carboxylic acid7-Chloroquinolin-4-olParaffin oil, 230°C98.5[7]
Nucleophilic Substitution4,7-Dichloroquinoline and a diol7-Chloroquinoline 4-substituted alcoholt-butOK/t-butOH, 80°C, 18h94-97[1]
Esterification7-Chloroquinoline alcohol derivative7-Chloroquinoline acrylatePotassium acrylate, DMF, reflux, 15h95-99[1]
Condensation7-Chloro-4-hydrazocarbonyl quinolinyloxymethane and aromatic aldehyde7-Chloro-4-[4-methylidine-(aryl)]-hydrazocarbonyl quinolinoxymethaneEthanol, reflux, 1h-[8]

Section 4: Experimental Protocols

A detailed experimental protocol for a common reaction involving a 7-chloroquinoline derivative is provided below.

Protocol 1: Synthesis of 7-Chloroquinoline 4-Substituted Ethers

This protocol is adapted from a procedure for the nucleophilic aromatic substitution of 4,7-dichloroquinoline with diols.[1]

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate diol (12 equivalents)

  • Potassium t-butoxide (1.5 equivalents)

  • t-Butanol

Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline (1 equivalent) and the corresponding diol (12 equivalents) at room temperature.

  • Add potassium t-butoxide (1.5 equivalents) and t-butanol.

  • Attach a reflux condenser to the flask.

  • Stir the mixture at 80°C in an oil bath for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by column chromatography.

Section 5: Visualizations

The following diagrams illustrate key concepts and workflows related to this compound reactions.

Vilsmeier_Haack_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Vilsmeier-Haack Synthesis cause1 Incomplete Reaction start->cause1 cause2 Moisture Contamination start->cause2 cause3 Suboptimal Stoichiometry start->cause3 cause4 Side Reactions start->cause4 sol1 Increase reaction time/temperature Monitor by TLC cause1->sol1 sol2 Use dry reagents and glassware Inert atmosphere cause2->sol2 sol3 Optimize reagent ratios cause3->sol3 sol4 Control temperature Purify by chromatography cause4->sol4

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack synthesis.

Side_Product_Identification start Unexpected Side Products in This compound Reactions condition1 Strongly Basic Conditions start->condition1 condition2 Presence of Oxidizing Agents/Air start->condition2 condition3 Excess Nucleophile/Harsh Conditions start->condition3 product1 Cannizzaro Products: - 7-chloro-4-(hydroxymethyl)quinoline - 7-chloroquinoline-4-carboxylic acid condition1->product1 product2 Oxidation Product: - 7-chloroquinoline-4-carboxylic acid condition2->product2 product3 Over-reaction/Decomposition Products condition3->product3

Caption: Identifying potential side products based on reaction conditions.

References

Technical Support Center: 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Chloroquinoline-4-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers of analogous compounds, such as 4-Chloroquinoline-7-carbaldehyde, recommend storage in a dry, sealed place. To minimize degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, as related quinoline compounds are noted to be air-sensitive.[2]

Q2: Is this compound sensitive to light or moisture?

Q3: What is the expected appearance of this compound, and what might a change in appearance indicate?

This compound is described as a white solid.[4] A change in color, such as yellowing or browning, may indicate degradation or the presence of impurities. Aromatic aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[3] If a color change is observed, it is recommended to verify the purity of the material before use.

Q4: How should I handle this compound in the laboratory?

Based on the hazard statements for this compound and its analogs, appropriate personal protective equipment (PPE) should be worn, including gloves, safety goggles, and a lab coat.[1][5][6] Handling should be performed in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or poor yields in reactions Degradation of the starting material.Verify the purity of the this compound by an appropriate analytical method (e.g., NMR, LC-MS). If degraded, use a fresh batch or purify the existing material. Ensure the compound has been stored under the recommended conditions.
Appearance of an unexpected peak in analytical data (e.g., NMR, LC-MS) Oxidation of the aldehyde to the corresponding carboxylic acid (7-chloroquinoline-4-carboxylic acid).This is a common degradation pathway for aromatic aldehydes, accelerated by air, heat, and light.[3] Consider repurifying the material if the impurity level is significant. For future prevention, store the compound under an inert atmosphere and protect it from light.
Polymerization.Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.[3] Ensure reaction conditions are well-controlled and glassware is clean.
The compound has changed color (e.g., from white to yellow/brown) Degradation due to improper storage (exposure to air, light, or heat).A color change is a visual indicator of potential degradation. It is strongly advised to assess the purity of the compound before proceeding with any experiments.
Difficulty dissolving the compound in a specific solvent The compound may have degraded to a less soluble impurity.Check the solubility of the compound in a small test volume. If solubility is an issue, this could be another indication of impurity.

Stability and Storage Summary

Parameter Recommendation Rationale/Remarks
Temperature Store in a cool place.Elevated temperatures can accelerate the degradation of aromatic aldehydes.[3]
Light Store in an opaque or amber container.UV light can promote photodegradation and oxidation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).Related quinoline compounds are known to be air-sensitive.[2] This prevents oxidation of the aldehyde group.
Moisture Keep container tightly closed in a dry environment.Moisture can promote hydrolysis and other degradation pathways.[3]
Container Use a tightly sealed, appropriate chemical container.Prevents exposure to air and moisture.[1]

Experimental Protocols

Protocol for Assessing Purity via ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard protocol. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks and compare the spectrum to a reference spectrum if available. The characteristic aldehyde proton peak is expected to be a singlet at a downfield chemical shift (typically around 10 ppm). The presence of new peaks, particularly in the carboxylic acid region (around 12-13 ppm), may indicate oxidation.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Assess Purity of This compound (e.g., NMR, LC-MS) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters (e.g., reagents, conditions) is_pure->troubleshoot_reaction Yes purify Purify the Compound (e.g., recrystallization, chromatography) is_pure->purify No end_fail End: Further Troubleshooting Required troubleshoot_reaction->end_fail retest Re-run Experiment with Pure Compound purify->retest check_storage Review Storage Conditions (light, air, temp, moisture) purify->check_storage end_success End: Successful Experiment retest->end_success StabilityFactors cluster_factors Factors Accelerating Degradation compound This compound (Solid) degradation Degradation Products (e.g., Carboxylic Acid, Polymers) compound->degradation Oxidation / Polymerization Air Air (Oxygen) Air->degradation Light Light (UV) Light->degradation Heat High Temperature Heat->degradation Moisture Moisture Moisture->degradation

References

optimizing reaction conditions for 7-Chloroquinoline-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Chloroquinoline-4-carbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Vilsmeier-Haack Reaction of N-(3-chlorophenyl)acetamide

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this case, N-(3-chlorophenyl)acetamide is cyclized and formylated to produce this compound.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried.
Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
The starting acetanilide has electron-withdrawing groups, which can result in a poor yield.[1]This method is more effective with electron-donating groups on the acetanilide.[1] Consider an alternative synthetic route if your substrate is highly deactivated.
Sub-optimal ratio of reagents.The yield can be optimized by adjusting the molar proportion of POCl₃. A study on a similar system showed the maximum yield was obtained with 12 moles of POCl₃ per mole of acetanilide.[1]
Formation of Multiple Products/Impurities Side reactions due to high temperatures.Carefully control the reaction temperature. The Vilsmeier-Haack reaction can be exothermic.[2]
Impure starting materials.Ensure the purity of N-(3-chlorophenyl)acetamide before starting the reaction.
Incomplete hydrolysis of the iminium salt intermediate.Ensure thorough quenching with ice-cold water and subsequent basification to completely hydrolyze the intermediate.
Reaction Stalls Insufficient activation of the aromatic ring.The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring for efficient reaction.[3]
Low reaction temperature.Gradually increase the temperature to the optimal range (typically 80-90°C for this type of reaction) while monitoring for side product formation.[1][4]
Method 2: Formylation of 7-Chloro-4-iodoquinoline

This method involves the reaction of 7-chloro-4-iodoquinoline with a formylating agent, typically N,N-dimethylformamide (DMF).

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.A study reported an improved yield of 77% with overnight stirring and an excess of DMF (3 equivalents).[5]
Impure starting material.Ensure the 7-chloro-4-iodoquinoline is pure.
Formation of Side Products Reaction with residual starting materials or intermediates.Purify the starting 7-chloro-4-iodoquinoline to remove any impurities.
Difficulty in Product Isolation Product is soluble in the work-up solvent.Use a non-polar solvent like hexanes for purification by column chromatography, with a small amount of a more polar solvent like ethyl acetate as the eluent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack reaction to synthesize this compound?

A1: The optimal temperature can vary depending on the specific substrate and reaction scale. However, for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a temperature range of 80-90°C has been reported to give good yields.[1][4] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction.

Q2: How can I purify the final product, this compound?

A2: For the product obtained from the Vilsmeier-Haack reaction, recrystallization from a suitable solvent like ethyl acetate or acetonitrile is a common method.[1] For the product from the 7-chloro-4-iodoquinoline route, chromatographic purification using a mixture of ethyl acetate and hexanes (e.g., 1:9 ratio) has been shown to be effective.[5]

Q3: My Vilsmeier-Haack reaction is not working. What are the most critical parameters to check?

A3: The most critical parameters for a successful Vilsmeier-Haack reaction are the exclusion of moisture and the purity of your reagents. The Vilsmeier reagent is highly sensitive to water. Ensure you are using anhydrous DMF and freshly distilled POCl₃. Also, verify the purity of your starting N-(3-chlorophenyl)acetamide.

Q4: Are there alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?

A4: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[6] The choice of reagent can influence the reaction conditions and yield.

Q5: Can I use a different starting material for the Vilsmeier-Haack reaction?

A5: The Vilsmeier-Haack cyclization works well for N-arylacetamides with electron-donating groups at the meta-position, as this facilitates the regioselective formation of the quinoline ring system.[1] Using acetanilides with strong electron-withdrawing groups may lead to poor or no yield.[1]

Data Presentation

Table 1: Effect of POCl₃ Molar Ratio on the Yield of a 2-Chloro-3-formylquinoline Derivative

Molar Ratio of POCl₃ to AcetanilideYield (%)
3Lower
......
12Maximum
15Lower
(Data adapted from a study on a similar system)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure based on the synthesis of similar 2-chloro-3-formylquinolines.[1][4]

Materials:

  • N-(3-chlorophenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Water

  • Ethyl acetate or acetonitrile for recrystallization

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take anhydrous DMF.

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add freshly distilled POCl₃ dropwise to the DMF with constant stirring.

  • After the addition is complete, add N-(3-chlorophenyl)acetamide portion-wise to the reaction mixture.

  • After the addition of the acetanilide, slowly raise the temperature to 90°C and heat for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • The solid product will precipitate out. Filter the precipitate and wash it thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from ethyl acetate or acetonitrile.

Protocol 2: Synthesis of this compound from 7-Chloro-4-iodoquinoline

This protocol is based on a reported synthesis with a 77% yield.[5]

Materials:

  • 7-Chloro-4-iodoquinoline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-chloro-4-iodoquinoline (1.0 equivalent) in a suitable solvent.

  • Add an excess of DMF (3.0 equivalents).

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:9) as the eluent to obtain this compound as a white solid.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization & Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide N-(3-chlorophenyl)acetamide Acetanilide->Reaction_Mixture Heating Heat (90°C) Reaction_Mixture->Heating Quench Quench (Ice Water) Heating->Quench Precipitate Crude Product Quench->Precipitate Purification Recrystallization Precipitate->Purification Final_Product 7-Chloroquinoline- 4-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Iodoquinoline_Route_Workflow Start 7-Chloro-4-iodoquinoline React React with excess DMF (Overnight, RT) Start->React Workup Concentrate React->Workup Purify Column Chromatography (EtOAc/Hexanes) Workup->Purify Product 7-Chloroquinoline- 4-carbaldehyde Purify->Product

Caption: Workflow for synthesis from 7-chloro-4-iodoquinoline.

Troubleshooting_Logic Start Low/No Product Yield? Check_Reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Yes Check_Temp Optimize Temperature (Gradual Increase) Check_Reagents->Check_Temp Reagents OK Check_Time Increase Reaction Time Check_Temp->Check_Time Temp Optimized Check_Stoichiometry Optimize Reagent Ratio Check_Time->Check_Stoichiometry Time Optimized Alternative_Route Consider Alternative Synthesis Route Check_Stoichiometry->Alternative_Route All Optimized, Still Low Yield

References

Technical Support Center: Scale-Up Synthesis of 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 7-Chloroquinoline-4-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the Vilsmeier-Haack formylation of 7-chloroquinoline to produce this compound.

Issue 1: Low or Inconsistent Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Vilsmeier Reagent Formation: Insufficient reaction time or inadequate temperature control during the formation of the Vilsmeier reagent from DMF and POCl₃.[1][2][3][4]- Ensure slow, dropwise addition of POCl₃ to DMF at 0-5°C. - Stir the mixture for at least 30-60 minutes at low temperature to ensure complete formation of the reagent.A clear, pale-yellow Vilsmeier reagent solution should be formed.
Suboptimal Reaction Temperature: The reaction temperature for the formylation of 7-chloroquinoline is too low or too high.[1]- Monitor the reaction temperature closely. The optimal range is typically between 60-80°C. - Perform small-scale experiments to determine the optimal temperature for your specific setup.Improved conversion of the starting material and higher yield of the desired product.
Poor Quality of Reagents: Impurities in DMF, POCl₃, or 7-chloroquinoline can interfere with the reaction.- Use freshly distilled or high-purity reagents. - Ensure reagents are anhydrous, as moisture can quench the Vilsmeier reagent.Consistent reaction performance and reduced side product formation.
Inefficient Quenching: Improper quenching of the reaction can lead to product degradation.- Quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. - Maintain the temperature below 20°C during quenching.Minimizes decomposition of the aldehyde product.

Issue 2: Formation of Impurities and Byproducts

Potential Impurity/Byproduct Identification Method Mitigation Strategy
Unreacted 7-Chloroquinoline TLC, HPLC, GC-MS- Increase the molar ratio of the Vilsmeier reagent to 7-chloroquinoline. - Extend the reaction time at the optimal temperature.
Di-formylated Products HPLC, LC-MS- Use a controlled stoichiometry of the Vilsmeier reagent. - Avoid excessive reaction temperatures and times.
Polymeric Materials Visual inspection (tar-like residue), NMR- Maintain strict temperature control throughout the reaction. - Ensure efficient stirring to prevent localized overheating. - Use a suitable solvent to maintain homogeneity.
Hydrolysis of Chloro Group HPLC, LC-MS- Ensure anhydrous conditions during the reaction. - Minimize exposure to water during workup until the hydrolysis of the iminium intermediate is desired.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound, in this case, 7-chloroquinoline, using a Vilsmeier reagent.[1][2][3][4] The Vilsmeier reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][3][4]

Q2: What are the critical parameters to control during the scale-up of the Vilsmeier-Haack reaction?

A2: Key parameters to control during scale-up include:

  • Temperature: Both during the formation of the Vilsmeier reagent and the subsequent formylation reaction. Exothermic events can lead to side reactions and impurities.

  • Rate of Addition: Slow and controlled addition of reagents, particularly POCl₃ to DMF, is crucial to manage the exotherm.

  • Stirring Efficiency: Adequate agitation is necessary to ensure homogeneity, efficient heat transfer, and to prevent localized concentration gradients.

  • Moisture Control: The reaction is sensitive to moisture, which can decompose the Vilsmeier reagent. Anhydrous conditions are essential.

Q3: How can I purify this compound at a larger scale?

A3: On a larger scale, purification is typically achieved through recrystallization. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[5] Column chromatography, while effective at the lab scale, may be less practical for large quantities but can be adapted using techniques like flash chromatography with appropriate stationary and mobile phases.

Q4: Are there any specific safety precautions I should take during the scale-up?

A4: Yes, several safety precautions are critical:

  • The reaction should be conducted in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Careful control of the exothermic reaction is necessary to prevent runaway reactions. An ice bath should be readily available for cooling.

  • The quenching step is also exothermic and should be performed cautiously.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. The resulting pale-yellow solution is the Vilsmeier reagent.

Protocol 2: Synthesis of this compound

  • In a separate reaction vessel, dissolve 7-chloroquinoline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Slowly add the prepared Vilsmeier reagent to the solution of 7-chloroquinoline while maintaining the temperature below 20°C.

  • After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_synthesis Formylation Reaction cluster_workup Workup and Purification dmf Anhydrous DMF reagent_formation Vilsmeier Reagent Formation (0-5°C) dmf->reagent_formation poclt POCl₃ poclt->reagent_formation vilsmeier_reagent Vilsmeier Reagent reagent_formation->vilsmeier_reagent chloroquinoline 7-Chloroquinoline formylation Formylation (60-70°C) chloroquinoline->formylation vilsmeier_reagent->formylation iminium_intermediate Iminium Salt Intermediate formylation->iminium_intermediate hydrolysis Hydrolysis (Ice Quench) iminium_intermediate->hydrolysis neutralization Neutralization hydrolysis->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Corrective Actions start Low Yield or Impurity Formation check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_temp Review Temperature Control (Reagent Formation & Reaction) start->check_temp check_stirring Evaluate Stirring Efficiency start->check_stirring check_workup Analyze Workup Procedure (Quenching, pH) start->check_workup purify_reagents Use High-Purity/ Distilled Reagents check_reagents->purify_reagents optimize_temp Optimize Temperature Profile (Small-Scale Trials) check_temp->optimize_temp improve_stirring Increase Stirring Speed/ Use Baffles check_stirring->improve_stirring refine_workup Controlled Quenching/ Careful Neutralization check_workup->refine_workup end Improved Yield and Purity purify_reagents->end optimize_temp->end improve_stirring->end refine_workup->end

References

Technical Support Center: Synthesis of 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and experimental protocols for the synthesis of 7-chloroquinoline-4-carbaldehyde, focusing on byproduct analysis and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction mixture turned very dark, and the yield was low. What is the likely cause?

A: A dark reaction mixture often indicates decomposition or polymerization of the starting material or product. This is typically caused by the reaction temperature being too high. The Vilsmeier-Haack reaction can be exothermic, and careful temperature control, especially during the addition of phosphorus oxychloride (POCl₃), is crucial.[1] Maintaining a temperature of 0-5°C during reagent formation and controlling it below 60-70°C during the reaction is recommended to minimize degradation.[1]

Q2: After pouring the reaction mixture onto crushed ice, no precipitate formed. What went wrong?

A: The intermediate of the Vilsmeier-Haack reaction is an iminium salt, which is water-soluble.[2] Hydrolysis to the aldehyde occurs in the aqueous mixture. The product, this compound, is a basic compound and can remain in solution as a protonated salt in the acidic conditions created by the workup. To induce precipitation, the mixture must be carefully neutralized with a base, such as a sodium carbonate or sodium hydroxide solution, until it is neutral or slightly basic.

Q3: My final product shows multiple spots on the TLC plate. What are the potential impurities?

A: Common impurities include unreacted starting material (e.g., 7-chloroquinoline or N-arylacetamides), incompletely hydrolyzed iminium salt intermediate, and over-formylated byproducts (dicarbaldehydes).[3][4] If starting from N-arylacetamides, positional isomers of the final quinoline product can also form.

Q4: How can I effectively purify the crude this compound?

A: The most common and effective method for purification is silica gel column chromatography. A solvent system of n-hexane and ethyl acetate is frequently used to separate the desired product from byproducts and unreacted starting materials.[5] Crystallization from a suitable solvent like ethanol can also be an effective final purification step.

Q5: Are there significant safety hazards associated with the Vilsmeier-Haack reaction?

A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. The Vilsmeier reagent itself can be thermally unstable, posing a risk of a runaway reaction, particularly on a larger scale. Careful temperature control is essential for safety.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Low or No Product Formation (checked by TLC/NMR)1. Inactive Vilsmeier Reagent: POCl₃ or DMF may be old or contain impurities (e.g., water). 2. Insufficient Activation: The starting aromatic ring is not electron-rich enough for formylation under the conditions used.[2] 3. Incorrect Stoichiometry: Molar ratios of substrate:DMF:POCl₃ are critical.1. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at 0°C immediately before use.[6] 2. Confirm the suitability of your starting material. The Vilsmeier-Haack reaction works best on electron-rich arenes. 3. Re-evaluate and optimize the molar ratios of your reagents.
Formation of a Sticky Oil or Tar Instead of a Solid 1. Presence of Impurities: Oily byproducts or residual solvent can prevent crystallization. 2. Incomplete Hydrolysis: The intermediate iminium salt may not have fully converted to the aldehyde.1. Attempt to purify the crude product using silica gel column chromatography.[5] 2. During workup, ensure the aqueous mixture is stirred for a sufficient time to allow for complete hydrolysis before neutralization and extraction.
Product is Difficult to Extract from Aqueous Layer Incorrect pH: The product is protonated and remains dissolved as a salt in the acidic aqueous layer.Carefully add a base (e.g., Na₂CO₃, NaOH solution) to the aqueous layer until it reaches a pH of 7-8. The product should precipitate or become extractable into an organic solvent like ethyl acetate or dichloromethane.
Unexpected Byproduct Peaks in NMR/MS 1. Over-formylation: Reaction conditions (high temperature, long reaction time) may have been too harsh, leading to diformylation.[4] 2. Side Reaction: The Vilsmeier reagent can react with other functional groups on the starting material.1. Reduce reaction temperature and time. Monitor the reaction closely with TLC to stop it once the starting material is consumed. 2. Ensure your starting material does not have other highly reactive sites. If unavoidable, consider using protecting groups.

Byproduct Analysis

Understanding potential byproducts is key to optimizing the reaction and purification.

Byproduct / Impurity Plausible Origin Analytical Identification Notes
Unreacted Starting Material (e.g., 7-Chloroquinoline)Incomplete reaction due to insufficient time, low temperature, or deactivated reagent.Easily identified by comparing TLC, NMR, or GC-MS data with the authentic starting material.
7-Chloroquinoline-dicarbaldehyde Over-reaction (diformylation) under harsh conditions.[4]Mass will be higher by 28 Da (CHO group). ¹H NMR will show two distinct aldehyde protons and a more complex aromatic region.
Hydrolyzed POCl₃ Products Aqueous workup of excess Vilsmeier reagent.These are inorganic phosphate salts and are typically removed during the aqueous workup and extraction.
Intermediate Iminium Salt Incomplete hydrolysis during workup.Highly polar and water-soluble. Will show a characteristic iminium C=N stretch in IR and distinct signals in the NMR spectrum if isolated.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on common laboratory practices for the Vilsmeier-Haack formylation of quinoline derivatives.[1][3]

Materials:

  • 7-Chloroquinoline (or a suitable precursor like N-(3-chlorophenyl)acetamide)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 - 2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[6] Stir the resulting pale-yellow solution (the Vilsmeier reagent) for an additional 30 minutes at 0°C.

  • Formylation Reaction: Dissolve the 7-chloroquinoline starting material (1 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.

  • Workup and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Stir the resulting solution for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.[7]

  • Neutralization and Extraction: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution or 10% NaOH until the pH is ~7-8. A precipitate of the crude product should form.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in n-hexane (e.g., starting from 1:9 v/v) to afford pure this compound.[5]

Protocol 2: Analytical Characterization
  • TLC Analysis: Use silica gel plates with a hexane:ethyl acetate (e.g., 7:3) mobile phase. Visualize spots under UV light (254 nm).

  • NMR Spectroscopy: Dissolve the purified product in CDCl₃ or DMSO-d₆. The ¹H NMR spectrum should show a characteristic aldehyde proton singlet between δ 9.5-10.5 ppm and distinct aromatic proton signals.

  • Mass Spectrometry: Confirm the molecular weight (191.61 g/mol ) and fragmentation pattern.

Visualizations

G Experimental Workflow for this compound Synthesis prep Vilsmeier Reagent Preparation (POCl3 + DMF) react Vilsmeier-Haack Reaction (Formylation) prep->react Add Substrate at 0°C, then heat workup Aqueous Workup (Hydrolysis) react->workup Pour onto ice neutralize Neutralization & Product Precipitation workup->neutralize Add Base (e.g., NaHCO3) extract Extraction & Drying neutralize->extract e.g., with Ethyl Acetate purify Purification (Column Chromatography) extract->purify Concentrate crude product analyze Analysis (NMR, MS, TLC) purify->analyze Isolate pure fractions G Troubleshooting Logic: Low or No Product Yield start Low/No Product Yield (Confirmed by TLC/NMR) check_sm Is Starting Material (SM) consumed (by TLC)? start->check_sm check_reagent Cause: Inactive Reagent Solution: Use fresh/pure POCl3 and anhydrous DMF. check_sm->check_reagent No check_conditions Cause: Sub-optimal Conditions Solution: Increase temp/time; monitor with TLC. check_sm->check_conditions No check_workup Product lost during workup? check_sm->check_workup Yes check_ph Cause: Incorrect pH Solution: Neutralize aqueous layer to pH 7-8 to precipitate/extract product. check_workup->check_ph Yes check_degradation Cause: Product Degradation Solution: Reduce reaction temperature; ensure mild workup. check_workup->check_degradation No (Other spots on TLC)

References

Technical Support Center: Chiral Separation of 7-Chloroquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 7-Chloroquinoline-4-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the direct chiral separation of this compound derivatives?

A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives. For a related compound, 7-chloroquinoline-4-carbinol, successful separation was achieved on a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with 100% methanol as the mobile phase.[1] Screening several different polysaccharide-based columns is a common and effective initial strategy.[2][3]

Q2: I am not achieving any separation (co-elution). What are my next steps?

If you observe no separation, consider the following:

  • Screen Different Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is highly specific.[4] Try columns with different selectors, such as those based on cellulose instead of amylose, or with different derivatization (e.g., 3,5-dichlorophenylcarbamate).

  • Change the Chromatography Mode: If you are using normal-phase (NP) HPLC, switch to reversed-phase (RP) or polar organic mode. Supercritical Fluid Chromatography (SFC) is also a powerful alternative that often provides different selectivity.[5]

  • Consider an Indirect Method: If direct methods fail, you can derivatize your carbaldehyde derivative with a chiral derivatizing reagent to form diastereomers. These can then be separated on a standard achiral column (like a C18).[6][7][8]

Q3: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for my separation?

Both techniques are viable, and the choice depends on your laboratory's capabilities and goals.

  • HPLC: A well-established technique. Normal-phase HPLC is often successful for chiral separations. A developed method for the related hydroxychloroquine enantiomers utilized normal-phase HPLC.[9]

  • SFC: Often provides faster separations and equilibration times, consumes less toxic solvent, and can offer complementary selectivity to HPLC.[5][10] It is increasingly used for high-throughput chiral screening.[2][11][12]

Q4: When is an indirect chiral separation approach recommended?

An indirect approach is recommended when:

  • Direct methods on a wide range of CSPs have failed to provide adequate resolution.

  • You need to quantify the enantiomers but lack access to a variety of chiral columns.

  • The detectability of the compound is poor, and a chiral derivatizing reagent with a strong chromophore or fluorophore can enhance sensitivity.[7]

Troubleshooting Guide

Issue 1: Peak Splitting or Tailing

Q: My chromatogram shows split or tailing peaks for my 7-chloroquinoline derivative. What are the common causes and how can I fix it?

A: Peak splitting or tailing can arise from several issues. A systematic approach is needed to identify the cause.

  • Possible Cause 1: Column Void or Contamination. A void at the head of the column or contamination of the stationary phase can distort the flow path.[13][14]

    • Solution: First, try reversing the column flow direction at a low flow rate to wash away contaminants from the inlet frit.[13] If this fails, for immobilized columns, a stronger solvent wash (e.g., DMF, THF) may restore performance.[13][15] As a last resort, the column may need to be replaced.[14]

  • Possible Cause 2: Incompatibility between Sample Solvent and Mobile Phase. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[16]

    • Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.[16]

  • Possible Cause 3: Co-elution of Similar Components. If only one peak is split, it might be two closely eluting, unresolved components rather than a single distorted peak.[14]

    • Solution: Try a smaller injection volume. If two distinct peaks appear, you will need to re-optimize your method (e.g., change mobile phase composition, temperature, or column) to improve the separation.[14]

  • Possible Cause 4: Additive Memory Effects. For separations using acidic or basic additives, residual amounts can remain on the stationary phase and affect subsequent runs, a phenomenon known as "additive memory effect".[4]

    • Solution: Dedicate a column to a specific method with a particular additive. If not possible, ensure a thorough column wash and re-equilibration protocol is performed between methods with different additives.

Issue 2: Poor Resolution or Loss of Selectivity

Q: My enantiomeric resolution (Rs) is poor, or I've noticed it degrading over time. What steps should I take?

A: Poor or degrading resolution points to suboptimal separation conditions or a decline in column performance.

  • Possible Cause 1: Suboptimal Mobile Phase. The type and concentration of the organic modifier and any additives are critical for chiral recognition.

    • Solution: Systematically vary the alcohol modifier (e.g., switch from methanol to ethanol or isopropanol) and its percentage in the mobile phase. For compounds with basic nitrogens like quinolines, adding a small amount of a basic additive (e.g., diethylamine, DEA) in NP-HPLC or an acidic additive in RP-HPLC can significantly improve peak shape and resolution.

  • Possible Cause 2: Column Degradation. Over time, especially with aggressive mobile phases, the chiral selector can be stripped or altered, leading to a loss of performance.[15]

    • Solution: For immobilized polysaccharide CSPs, a regeneration procedure using strong solvents might restore performance.[15] For coated CSPs, this is not possible, and the column may need to be replaced. Always operate within the manufacturer's recommended pH and solvent compatibility range.

  • Possible Cause 3: Temperature Fluctuations. Column temperature can affect selectivity.

    • Solution: Use a column oven to maintain a constant and optimized temperature. A study on a 7-chloroquinoline-4-carbinol used a temperature of 30 °C.[1] Exploring a range (e.g., 15-40 °C) can be beneficial.

Quantitative Data Summary

The following tables summarize starting conditions for chiral separation based on literature for 7-chloroquinoline derivatives and analogous compounds.

Table 1: Direct Chiral HPLC Method Parameters for a 7-Chloroquinoline Derivative

Parameter Condition Reference
Analyte 7-Chloroquinoline-4-carbinol derivative [1]
Column Chiralpak AD-H (150 x 4.6 mm, 5 µm) [1]
Mobile Phase 100% Methanol [1]
Flow Rate Not Specified [1]
Temperature 30 °C [1]
Injection Volume Not Specified [1]

| Resolution (Rs) | >1.5 |[1] |

Table 2: Indirect Chiral RP-HPLC Method Parameters for Quinoline-based Compounds (Post-derivatization)

Parameter Condition Reference
Analytes Diastereomers of β-blockers [6][8]
Column C18 RP-HPLC [6][7]
Mobile Phase Acetonitrile and Buffer Solution [6][7][8]
Key Optimization Mobile Phase pH and Concentration [6][8]

| Detection | UV |[6] |

Experimental Protocols

Protocol 1: Direct Chiral Method Screening by HPLC

  • Analyte Preparation: Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Screen a set of polysaccharide-based CSPs. A recommended starting set includes:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to suppress secondary interactions with the basic quinoline nitrogen.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV, at a wavelength appropriate for the quinoline ring (e.g., 230-254 nm).

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol) or its percentage (e.g., increase to 20%).

    • If resolution is poor, adjust the mobile phase composition in smaller increments.

    • Screen other chromatography modes (Reversed Phase, Polar Organic) if Normal Phase is unsuccessful.

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol is for when direct methods fail. It involves converting the enantiomers into diastereomers, which can be separated on a standard achiral column.

  • Select Chiral Derivatizing Reagent (CDR): Choose a CDR that reacts with the carbaldehyde group. Examples include chiral amines or hydrazines. For related quinoline compounds, new CDRs have been synthesized from L-proline or L-valine.[6][7][8]

  • Derivatization Reaction:

    • Dissolve a known quantity of the racemic this compound derivative in a suitable aprotic solvent.

    • Add a slight excess of the CDR and a catalyst if required (e.g., a weak acid or base).

    • Allow the reaction to proceed to completion. Monitor by TLC or HPLC.

    • Quench the reaction and perform a workup to isolate the diastereomeric products.

  • RP-HPLC Method Development:

    • Column: Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Start with a gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer).

    • Optimization: Optimize the gradient, buffer pH, and concentration to achieve baseline separation of the two diastereomer peaks.[6][8] The separation is now based on the different physical properties of the diastereomers, not chirality.

  • Validation: Validate the method for linearity, accuracy, and precision according to ICH guidelines.[8]

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_alternative Phase 3: Alternative Strategy Start Prepare Racemic Sample (1 mg/mL) Screen_HPLC Screen 4-6 CSPs (HPLC) (NP, RP, Polar Organic) Start->Screen_HPLC Screen_SFC Screen 4-6 CSPs (SFC) (Alcohol Modifiers) Start->Screen_SFC Eval1 Separation Observed? Screen_HPLC->Eval1 Screen_SFC->Eval1 Optimize Optimize Mobile Phase (Modifier %, Additive, Temp.) Eval1->Optimize Yes Indirect Consider Indirect Method (Derivatization) Eval1->Indirect No Eval2 Resolution (Rs > 1.5)? Optimize->Eval2 Eval2->Optimize No, re-optimize Final Final Validated Method Eval2->Final Yes RPHPLC Separate Diastereomers on Achiral C18 Column Indirect->RPHPLC RPHPLC->Final Troubleshooting_Peak_Splitting cluster_system System-wide Issues cluster_method Method-specific Issues Start Peak Splitting Observed Q1 Is splitting on ALL peaks? Start->Q1 A1_Yes Likely a pre-column or column inlet issue. Q1->A1_Yes Yes A1_No Likely a chemical or chromatographic issue. Q1->A1_No No Sol1 1. Check for frit blockage. 2. Reverse-flush column. 3. Check for column void. A1_Yes->Sol1 Q2 Is sample solvent stronger than mobile phase? A1_No->Q2 Sol2_Yes Dissolve sample in mobile phase. Q2->Sol2_Yes Yes Sol2_No Possible co-elution. Reduce injection volume to confirm. Q2->Sol2_No No Chiral_Separation_Strategy cluster_direct Direct Approach cluster_indirect Indirect Approach Start Goal: Separate Enantiomers of This compound Derivative Direct_Method Use Chiral Stationary Phase (CSP) - Polysaccharide-based columns - HPLC or SFC Start->Direct_Method Indirect_Method Derivatize with Chiral Reagent - Forms diastereomers - Separate on standard achiral column (C18) Start->Indirect_Method If direct fails Direct_Pros Pros: - No sample modification - Faster method development Direct_Method->Direct_Pros Direct_Cons Cons: - Requires specialized chiral columns - Success is not guaranteed Direct_Method->Direct_Cons Indirect_Pros Pros: - Uses standard HPLC columns - Can enhance sensitivity Indirect_Method->Indirect_Pros Indirect_Cons Cons: - Requires additional reaction step - CDR must be pure - Reaction must go to completion Indirect_Method->Indirect_Cons

References

Technical Support Center: Catalyst Selection for 7-Chloroquinoline-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 7-Chloroquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for catalyst selection, experimental setup, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on the 7-chloroquinoline core?

A1: The most prevalent cross-coupling reactions are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are essential for creating carbon-carbon bonds at the C-4 or C-7 position, allowing for the synthesis of a diverse range of derivatives. Palladium catalysts are standard for these transformations.[1]

Q2: Which position on this compound is more reactive for cross-coupling?

A2: The reactivity of halogen substituents on an aromatic ring in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl. If you are starting from a di-halogenated quinoline, such as 7-bromo-4-chloroquinoline, the bromine at the C-7 position is typically more reactive and will likely undergo coupling first.[2] The aldehyde group at C-4 makes the quinoline ring electron-deficient, which can influence catalyst and ligand choice.

Q3: Can the aldehyde group interfere with the cross-coupling reaction?

A3: Yes, the aldehyde group is sensitive to certain reaction conditions. It can undergo side reactions such as reduction, oxidation, or condensation, especially under harsh basic conditions or high temperatures. Careful selection of a mild base and catalyst system is crucial to preserve the aldehyde functionality.

Q4: What are the go-to catalysts for a Suzuki-Miyaura reaction with a chloroquinoline substrate?

A4: For aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[2] Common catalyst systems include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or P(t-Bu)₃.[2][3] Palladacycle precatalysts are also highly effective.[4]

Q5: How can I reduce the aldehyde on this compound to an alcohol?

A5: The selective reduction of an aldehyde to a primary alcohol can be readily achieved using mild reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the most common and effective method for this transformation.[5]

Q6: What conditions are suitable for oxidizing this compound to the corresponding carboxylic acid?

A6: Oxidation of the aldehyde to a carboxylic acid can be performed using various oxidizing agents. A common laboratory method involves hydrolysis of a corresponding nitrile intermediate with a strong base like sodium hydroxide.[6] Direct oxidation of the aldehyde can be achieved, but care must be taken to avoid degradation of the quinoline ring.

Catalyst and Condition Selection Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For an electron-deficient substrate like this compound, catalyst selection is key.

Recommended Starting Conditions (Model Protocol) This protocol is based on similar reactions with halo-quinoline aldehydes and may require optimization.

ParameterRecommended ConditionNotes
Substrate This compoundAryl chloride requires a more active catalyst.
Coupling Partner Arylboronic Acid (1.2 - 1.5 equiv.)Can be substituted with boronate esters.
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pre-catalysts that form Pd(0) in situ.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich phosphines are effective for aryl chlorides.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Mild inorganic bases are preferred to avoid side reactions with the aldehyde.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvents with some water are standard.
Temperature 80 - 110 °CHigher temperatures are often needed for aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation.
Heck Reaction

The Heck reaction couples the aryl chloride with an alkene. Catalyst choice is critical due to the lower reactivity of the C-Cl bond.[7]

Recommended Starting Conditions (Model Protocol)

ParameterRecommended ConditionNotes
Substrate This compoundElectron-deficient nature can be beneficial.
Coupling Partner Alkene (1.1 - 1.5 equiv.)Acrylates, styrenes, and other activated alkenes work well.[7]
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precatalyst.[8]
Ligand P(o-tolyl)₃ or Buchwald-type ligandsElectron-rich phosphines are necessary for C-Cl activation.
Base Et₃N, NaOAc, or K₂CO₃ (1.5 - 2.5 equiv.)The choice of base can influence yield and side reactions.
Solvent DMF, NMP, or DioxaneHigh-boiling polar aprotic solvents are typical.
Temperature 100 - 140 °CHigh temperatures are generally required.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and prevents side reactions.
Sonogashira Coupling

This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically requiring both palladium and copper catalysts.[9][10]

Recommended Starting Conditions (Model Protocol)

ParameterRecommended ConditionNotes
Substrate This compoundAryl chlorides are challenging substrates.
Coupling Partner Terminal Alkyne (1.2 - 2.0 equiv.)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A standard and reliable catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-10 mol%)Essential in the traditional Sonogashira catalytic cycle.[11]
Base Et₃N or Diisopropylamine (DIPA)Often used in excess, sometimes as a co-solvent.
Solvent THF or DMFAnhydrous conditions are important.[9]
Temperature Room Temperature to 80 °CReaction temperature depends on substrate reactivity.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing Glaser coupling of the alkyne.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.10 equiv.) in the degassed solvent (e.g., Dioxane).

  • Add the degassed solvent (e.g., Dioxane/Water 4:1) to the reaction vessel, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Aldehyde Reduction with NaBH₄
  • Dissolve this compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 equiv.) portion-wise, ensuring the temperature remains low.[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction to completion by TLC.

  • Quench the reaction by slowly adding water or dilute HCl at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified if necessary.

Troubleshooting Guides

Workflow and Troubleshooting for Palladium Cross-Coupling

This diagram outlines a general workflow for setting up a palladium-catalyzed cross-coupling reaction and a decision tree for troubleshooting common issues.

CrossCoupling_Workflow cluster_setup Experimental Setup cluster_troubleshooting Troubleshooting A 1. Add Solids (Substrate, Boronic Acid/Alkene, Base) B 2. Prepare Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B D 4. Add Solvents & Catalyst (Degassed) B->D C 3. Prepare Catalyst Solution (Pd Source + Ligand in Degassed Solvent) C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F Reaction Stalled / Low Yield? E->F G Check Reagent Quality: - Dry Solvents? - Active Catalyst? - Fresh Base? F->G Yes J Decomposition / Side Products? F->J No H Increase Temperature or Reaction Time G->H I Screen Different Ligands (e.g., Buchwald ligands for Ar-Cl) H->I K Lower Temperature J->K Yes L Change Base to a Milder One (e.g., K₂CO₃, K₃PO₄) K->L M Ensure Atmosphere is Inert (Check for Leaks) L->M

Caption: General workflow and troubleshooting for Pd-catalyzed cross-coupling reactions.

Common Issues and Solutions
IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive Catalyst: Palladium source has degraded or Pd(0) was not formed.Use a fresh palladium source or a pre-catalyst. Ensure proper degassing to prevent oxidation.
2. Poor Ligand Choice: Ligand is not electron-rich enough for C-Cl activation.Switch to a bulkier, more electron-donating phosphine ligand (e.g., SPhos, RuPhos, P(t-Bu)₃).[2]
3. Insufficient Temperature: Reaction is too slow at the set temperature.Incrementally increase the reaction temperature, monitoring for decomposition.
Decomposition of Starting Material 1. Base is too Strong: Aldehyde group may be undergoing side reactions.Switch to a milder base (e.g., from an alkoxide to a carbonate or phosphate).
2. Temperature is too High: Thermal degradation of the substrate or product.Lower the reaction temperature and accept a longer reaction time.
Formation of Homocoupling Product (e.g., Biphenyl) 1. Oxygen in Reaction: Promotes oxidative homocoupling of boronic acids.Ensure the reaction setup is completely free of oxygen by thorough degassing of solvents and using a robust inert atmosphere.
2. Catalyst Degradation: Formation of palladium black can sometimes promote side reactions.Try a different ligand or pre-catalyst system that is more stable under the reaction conditions.
Deborylation or Dehalogenation 1. Excess Base or Protic Species: Can lead to protodeborylation or hydrodehalogenation.Use stoichiometric amounts of base. Ensure solvents are anhydrous if required by the specific protocol.
Glaser Coupling (Sonogashira) 1. Presence of Oxygen: The copper co-catalyst promotes oxidative homocoupling of alkynes.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[10]
Logical Relationship for Catalyst System Selection

This diagram illustrates the decision-making process for selecting a catalyst system based on the halide's reactivity.

Catalyst_Selection Start Select Cross-Coupling Reaction Halide Identify Halide Reactivity (I > Br > Cl) Start->Halide Aryl_I Aryl Iodide/Bromide Halide->Aryl_I High (I, Br) Aryl_Cl Aryl Chloride (7-Chloroquinoline) Halide->Aryl_Cl Low (Cl) Std_Cat Standard Pd/Phosphine Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Aryl_I->Std_Cat Adv_Cat Active Catalyst System: - Bulky, Electron-Rich Ligand (XPhos, SPhos, P(tBu)₃) - Higher Temperature Aryl_Cl->Adv_Cat

Caption: Decision tree for catalyst selection based on aryl halide reactivity.

References

Validation & Comparative

Spectroscopic and Spectrometric Analysis of 7-Chloroquinoline-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-Chloroquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. To offer a comprehensive perspective, this guide also includes experimental data for related quinoline derivatives, facilitating a deeper understanding of their structural and electronic properties.

Data Summary

The following tables summarize the available NMR and mass spectrometry data for this compound and a selection of comparative quinoline derivatives.

Table 1: NMR Data for this compound and Comparative Compounds

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound 10.2 (s, 1H, CHO), 9.1 (d, J=4.5 Hz, 1H, H-2), 8.3 (d, J=2.0 Hz, 1H, H-8), 8.2 (d, J=9.0 Hz, 1H, H-5), 7.7 (dd, J=9.0, 2.0 Hz, 1H, H-6)No experimental data available
Quinoline-7-carbaldehyde 10.21 (s, 1H), 9.13 (dd, 1H, J=1.7, 4.2 Hz), 8.48 (s, 1H), 8.27 (d, 1H, J=8.1 Hz), 8.01 (dd, 1H, J=1.6, 8.1 Hz), 7.98 (d, 1H, J=8.6 Hz), 7.62 (dd, 1H, J=4.2, 8.6 Hz)191.7, 153.0, 150.9, 137.1, 136.6, 130.1, 129.2, 128.9, 121.7, 120.5
2-Chloro-3-formyl-8-methylquinoline 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1 (m, 1H, H-6), 7.7 (m, 1H, H-7), 2.8 (s, 3H, CH3)189.1

Table 2: Mass Spectrometry Data for this compound and Comparative Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (m/z)
This compound C10H6ClNO191.62Predicted: [M+H]+ 192.0211, [M+Na]+ 214.0030
Quinoline-7-carbaldehyde C10H7NO157.17Experimental (EI): 157 (M+), 156, 129, 102
2-Chloro-3-formyl-8-methylquinoline C11H8ClNO205.64Experimental (EI): 193 (M++2), 191 (M+), 190, 162, 155, 127

Experimental Protocols

The data presented in this guide were obtained using the following general methodologies. Specific parameters may have varied between individual experiments.

Synthesis of this compound

7-Chloro-4-iodoquinoline is reacted with dimethylformamide (DMF) to yield this compound. The product is then purified using column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid solution of the sample to create an aerosol, which generates ions. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents Purification Purification Reaction->Purification Crude Product NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Pure Compound Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

Caption: Workflow for Synthesis and Spectroscopic/Spectrometric Analysis.

Signaling Pathways and Logical Relationships

The characterization data obtained from NMR and mass spectrometry are crucial for confirming the chemical structure of synthesized compounds. The logical relationship between the experimental data and the final structural confirmation is depicted below.

logical_relationship Proposed Structure Proposed Structure NMR Data NMR Data Proposed Structure->NMR Data Predicts MS Data MS Data Proposed Structure->MS Data Predicts Structural Confirmation Structural Confirmation NMR Data->Structural Confirmation Matches MS Data->Structural Confirmation Matches

Caption: Logic of Structural Elucidation from Spectroscopic Data.

A Comparative Guide to the Biological Activities of 7-Chloroquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various 7-Chloroquinoline-4-carbaldehyde derivatives, supported by experimental data from recent scientific literature. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

I. Comparative Analysis of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the efficacy of different derivatives.

A. Anticancer Activity

The anticancer potential of 7-chloroquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives (IC50 in µM)

DerivativeMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)CCRF-CEM (Leukemia)HL-60 (Leukemia)NCI-H292 (Lung)A549 (Lung)
Compound 3 -23.39[1]50.03[1]----
Compound 6 -27.26[1]-----
Compound 8 --51.67[1]----
Compound 9 -21.41[1]21.41[1]----
Compound 11 ----Expressive Activity[2]--
Compound 14 Better than Cpd 9[2]---Expressive Activity[2]Better than Cpd 9[2]-
Compound 15 ----Better than Cpd 9[2]--
Compound 16 -Best Result[2]-----
Sulfonyl N-oxide derivatives 73-74, 79-82 -1.99 - 4.9[3]---->10[3]
Sulfinyl derivatives 59, 60 ------>10[3]
QTCA-1 -------
QTCA-2 Decreased Viability[4]------
QTCA-3 Decreased Viability[4]------
Doxorubicin (Control) -------

Note: "-" indicates data not available in the cited sources.

B. Antimalarial Activity

Several 7-chloroquinoline derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives against P. falciparum (IC50 in µM)

DerivativeP. falciparum StrainIC50 (µM)
Compound 2 Not Specified35.29[1]
Compound 3 Not Specified25.37[1]
Compound 4 Not Specified42.61[1]
Compound 6 Not Specified49.68[1]
Compound 8 Not Specified38.71[1]
Compound 9 Not Specified11.92[1]
CQPA-26 NF541.29[5]
CQPPM-9 NF541.42[5]
Hybrid 12d 3D71.49 - 13.49[6]
Hybrid 13a 3D71.49 - 13.49[6]
Hybrid 13c 3D71.49 - 13.49[6]
Quinine (Control) NF540.18[5]
C. Antimicrobial Activity

The antimicrobial properties of these derivatives have been tested against various bacterial and fungal strains.

Table 3: Antibacterial Activity of 7-Chloroquinoline Derivatives (Zone of Inhibition in mm)

DerivativeS. aureusE. coliP. aeruginosaB. subtilisS. pyogenes
Compound 5 11.00 ± 0.03[7]-11.00 ± 0.03[7]--
Compound 6 -11.00 ± 0.04[7]---
Compound 7 ----11.00 ± 0.02[7]
Compound 8 -12.00 ± 0.00[7]---
CS1 21.5[8]24.1[8]30.3[8]--
CS5 ---14.2[8]-
Amoxicillin (Control) 18 ± 0.00[7]----

Table 4: Antifungal Activity of 7-Chloroquinoline Derivatives (MIC in µg/mL)

DerivativeC. albicansC. parapsilosisR. glutinis
Hydrazone 4a 25 (MIC), 50 (MFC)[9]--
Hydrazone 4o --MIC comparable to fluconazole[9]
CS1 19.2 (Zone of Inhibition in mm)[8]--
CS2 -13.5 (Zone of Inhibition in mm)[8]-
CS3 7.2 (Zone of Inhibition in mm)[8]--
CS9 -8.2 (Zone of Inhibition in mm)[8]-
Fluconazole (Control) --32[9]

II. Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

A. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-chloroquinoline derivatives and incubated for another 72 hours. Doxorubicin is typically used as a positive control.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 595 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

B. In Vitro Antimalarial Activity

The in vitro antimalarial activity is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Protocol:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.

  • Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.

  • Incubation: The plates are incubated for 48-72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Assessment: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.

  • IC50 Calculation: The IC50 value is determined by a nonlinear regression analysis of the dose-response curves.

C. Antibacterial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared from a fresh culture.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the 7-chloroquinoline derivative are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

III. Mechanistic Insights: Signaling Pathways

Several studies have investigated the mechanisms by which 7-chloroquinoline derivatives exert their biological effects. The following diagrams illustrate some of the key signaling pathways involved.

A. Induction of Apoptosis

Many 7-chloroquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of the p53 tumor suppressor pathway and the caspase cascade. Chloroquine, a related compound, is known to trigger apoptosis by inhibiting autophagic protein degradation.[10] Some derivatives have been shown to induce apoptosis through the extrinsic pathway, involving the activation of caspase-8.[11] The intrinsic pathway, involving the mitochondria, is also implicated, with a decrease in the mitochondrial transmembrane potential and activation of caspase-3 and PARP cleavage.[12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway 7-CQ_Derivative 7-CQ_Derivative Death_Receptors Death_Receptors 7-CQ_Derivative->Death_Receptors p53 p53 7-CQ_Derivative->p53 Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Cytochrome_c->Caspase-3 PARP_Cleavage PARP_Cleavage Caspase-3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 7-chloroquinoline derivatives.

B. Cell Cycle Arrest

In addition to inducing apoptosis, some 7-chloroquinoline derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. This effect is often observed at the G0/G1 or G2/M phases of the cell cycle. The arrest at the G2/M phase can be associated with a decrease in the protein levels and/or activity of key cell cycle regulators such as polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C).[12]

Cell_Cycle_Arrest 7-CQ_Derivative 7-CQ_Derivative G0_G1_Phase G0_G1_Phase 7-CQ_Derivative->G0_G1_Phase Arrest G2_M_Phase G2_M_Phase 7-CQ_Derivative->G2_M_Phase Arrest S_Phase S_Phase G0_G1_Phase->S_Phase S_Phase->G2_M_Phase Cell_Proliferation Cell_Proliferation G2_M_Phase->Cell_Proliferation

Caption: Simplified workflow of cell cycle arrest induced by 7-chloroquinoline derivatives.

This guide provides a snapshot of the current research on the biological activities of this compound derivatives. The presented data and experimental protocols are intended to be a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of new and effective therapeutic agents based on this promising chemical scaffold.

References

Comparative Analysis of the X-ray Crystal Structure of 7-Chloroquinoline-4-carbaldehyde Derivatives and Their Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Chloroquinoline-4-carbaldehyde Derivatives and Alternatives, Supported by Experimental Data.

This guide provides a comparative overview of the structural and biological properties of this compound derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties. The addition of a 7-chloro substituent and a 4-carbaldehyde group provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide will delve into the X-ray crystal structures of these derivatives, their synthesis, and their role in inhibiting key signaling pathways implicated in cancer.

Data Presentation: Crystallographic Data of 7-Chloroquinoline Derivatives

Table 1: Crystal Data for 2-Chloro-7-methylquinoline-3-carbaldehyde

ParameterValue
FormulaC₁₁H₈ClNO
Molecular Weight205.63
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.458(3)
b (Å)3.9382(8)
c (Å)16.923(3)
β (°)112.854(3)
Volume (ų)949.3(3)
Z4
Temperature (K)290
RadiationMo Kα

Citation:[1]

Table 2: Crystal Data for a Functionalized 7-Chloroquinoline Derivative (C₁₆H₁₇Cl₂NO)

ParameterValue
FormulaC₁₆H₁₇Cl₂NO
Molecular Weight310.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4145(5)
b (Å)10.1079(5)
c (Å)13.6710(7)
β (°)91.857(2)
Volume (ų)1438.37(12)
Z4
Temperature (K)120
RadiationMo Kα

Citation:[2]

Experimental Protocols: Synthesis of 7-Chloroquinoline Derivatives

The synthesis of 7-chloroquinoline derivatives often involves multi-step reactions starting from commercially available precursors. Below are generalized experimental protocols for the synthesis of functionalized 7-chloroquinolines.

General Procedure for the Synthesis of 4-Substituted-7-chloroquinolines

A common starting material for many derivatives is 4,7-dichloroquinoline. Nucleophilic substitution at the C4 position is a widely used strategy to introduce various functional groups.

Protocol 1: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

This three-step synthesis starts with the N-oxidation of 4,7-dichloroquinoline, followed by C2-amide formation and subsequent C4 amination.

  • N-Oxidation: 4,7-dichloroquinoline is oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a solvent such as chloroform at room temperature.[3]

  • C2-Amide Formation: The resulting N-oxide is then reacted with benzonitrile in the presence of a strong acid like sulfuric acid to introduce the benzamide group at the C2 position.[3]

  • C4-Amination: Finally, the C4-chloro group is displaced by a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in a solvent like DMF at elevated temperatures.[3]

Protocol 2: Synthesis of 7-Chloroquinoline Derivatives via Ultrasound Irradiation

Ultrasound irradiation can be employed to accelerate the reaction and improve yields, aligning with the principles of green chemistry.

  • A mixture of 4,7-dichloroquinoline and the desired amine (e.g., o-phenylenediamine, thiosemicarbazide) is prepared in ethanol.

  • The reaction mixture is subjected to ultrasound irradiation in an ultrasonic bath for a short period (e.g., 30 minutes) at a specific temperature (e.g., 90°C).

  • The product is then isolated through standard workup procedures, such as extraction and crystallization.

Protocol 3: Synthesis of this compound

The synthesis of the core compound, this compound, can be achieved through the formylation of 7-chloro-4-iodoquinoline.

  • 7-chloro-4-iodoquinoline is reacted with a formylating agent, such as N,N-dimethylformamide (DMF).

  • The reaction is typically carried out in the presence of a suitable catalyst or reagent to facilitate the introduction of the aldehyde group.

  • The product is then purified using techniques like column chromatography.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The anticancer activity of many 7-chloroquinoline derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Grb2_SOS Grb2/SOS VEGFR2->Grb2_SOS Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Survival Inhibitor 7-Chloroquinoline Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and its inhibition by 7-chloroquinoline derivatives.

Experimental_Workflow Start Start: 4,7-Dichloroquinoline Reaction1 Nucleophilic Substitution (e.g., with Amine) Start->Reaction1 Intermediate 4-Substituted- 7-chloroquinoline Intermediate Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Schiff Base Formation) Intermediate->Reaction2 Product Final 7-Chloroquinoline Derivative Reaction2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Analysis Characterization: - X-ray Crystallography - NMR, MS, IR Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for the synthesis of 7-chloroquinoline derivatives.

References

Comparative Guide to Analytical Methods for Purity Validation of 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methods for the validation of 7-Chloroquinoline-4-carbaldehyde purity, a critical parameter in drug synthesis and development. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This document details the experimental protocols and performance data for two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The data presented herein is a representative compilation based on established validation principles and performance characteristics observed for structurally similar quinoline derivatives. This guide is intended to provide a practical framework for researchers to develop and validate their own analytical methods for this compound.

Method Comparison Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques suitable for the purity assessment of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and laboratory resources.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It is particularly well-suited for the quantitative analysis of this compound and the separation of its non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It can be used for the purity determination of this compound and for the identification and quantification of volatile impurities.

Quantitative Data Summary

The following tables summarize the representative performance data for HPLC-UV and GC-MS methods for the purity validation of this compound. These values are based on typical performance characteristics for analytical methods of similar compounds and should be confirmed through in-house validation studies.

Table 1: Representative HPLC-UV Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%

Table 2: Representative GC-MS Method Validation Data

ParameterResult
Linearity (Concentration Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Accuracy (Recovery) 97.0 - 103.0%
Precision (RSD) < 3.0%

Experimental Protocols

Detailed methodologies for the representative HPLC-UV and GC-MS methods are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 100 mL of diluent, and sonicate to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: Assessed by analyzing a blank (diluent), a placebo (if applicable), and the sample solution to ensure no interference at the retention time of the main peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that degradation products do not interfere with the quantification of the analyte.

  • Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions and performing a linear regression analysis.

  • Accuracy: Evaluated by the recovery of known amounts of the reference standard spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of this compound and the identification and quantification of volatile impurities.

1. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., Dichloromethane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of the same solvent.

3. Validation Parameters:

  • Specificity: Confirmed by the absence of interfering peaks at the retention time of this compound in the blank chromatogram and by the mass spectral data.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar procedures as described for the HPLC-UV method.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filtration (Sample) Dissolution->Filtration HPLC_System HPLC System (Pump, Injector, Column) Dilution->HPLC_System Filtration->HPLC_System UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Weighing_GC Weighing Dissolution_GC Dissolution in Solvent Weighing_GC->Dissolution_GC Dilution_GC Serial Dilution (Standards) Dissolution_GC->Dilution_GC GC_System GC System (Injector, Column, Oven) Dissolution_GC->GC_System Dilution_GC->GC_System MS_Detector Mass Spectrometer (EI, Quadrupole) GC_System->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra Analysis MS_Detector->Mass_Spectra Quantification_GC Quantification & Impurity ID TIC->Quantification_GC Mass_Spectra->Quantification_GC

Caption: GC-MS Experimental Workflow.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the purity validation of this compound.

  • HPLC-UV is a robust and versatile method, particularly advantageous for routine quality control due to its excellent quantitative performance for the main component and non-volatile impurities.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for the identification and quantification of trace volatile impurities.

The choice of method will be dictated by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For comprehensive purity analysis, a combination of both techniques may be employed to provide a complete profile of the compound. It is imperative that any chosen method be fully validated in-house to ensure its suitability for its intended purpose, in accordance with regulatory guidelines.

comparative study of different synthetic methods for 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Chloroquinoline-4-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active compounds, including antimalarials, antivirals, and anticancer agents. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these vital medicines. This guide provides a comparative analysis of different synthetic methods for this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

Three primary synthetic strategies for obtaining this compound have been identified and evaluated: a Grignard-like reaction from a halo-substituted precursor, the Vilsmeier-Haack formylation, and the oxidation of a methyl-substituted quinoline. The following table summarizes the key quantitative data for each method.

MethodStarting MaterialReagentsReaction TimeYield (%)
Method 1: Grignard-like Reaction 7-Chloro-4-iodoquinolineIsopropylmagnesium chloride, N,N-Dimethylformamide (DMF)Not specified77
Method 2: Vilsmeier-Haack Reaction 7-Chloro-4-hydroxyquinolinePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)15-20 hoursModerate (not specified)
Method 3: Oxidation 7-Chloro-4-methylquinolineSelenium dioxide (SeO₂)Not specifiedModerate (not specified)

Detailed Experimental Protocols

Method 1: Grignard-like Reaction from 7-Chloro-4-iodoquinoline

This method involves the formation of a Grignard-like reagent from 7-chloro-4-iodoquinoline, which then reacts with a formylating agent to yield the desired aldehyde. This approach offers a high yield and a relatively straightforward procedure.

Experimental Protocol:

  • To a solution of 7-chloro-4-iodoquinoline in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium chloride at a low temperature (e.g., -20°C).

  • Stir the reaction mixture at this temperature for a specified period to allow for the formation of the Grignard-like reagent.

  • Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Vilsmeier-Haack Formylation of 7-Chloro-4-hydroxyquinoline

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. In the context of 7-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 7-chloro-4-quinolone), the reaction can lead to both formylation and chlorination.

Experimental Protocol:

  • In a round-bottomed flask maintained at 0-5°C, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with constant stirring to prepare the Vilsmeier reagent.

  • Stir the resulting mixture for an additional hour at the same temperature.

  • Add 7-chloro-4-hydroxyquinoline to the Vilsmeier reagent and stir for 30 minutes.

  • Heat the reaction mixture in a water bath at 100°C for the required reaction time (typically 15-20 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Method 3: Oxidation of 7-Chloro-4-methylquinoline

The oxidation of a methyl group at the 4-position of the quinoline ring provides a direct route to the corresponding carbaldehyde. Selenium dioxide is a common oxidizing agent for this transformation.

Experimental Protocol:

  • In a suitable solvent such as dioxane or a mixture of cyclohexane and ethanol, dissolve 7-chloro-4-methylquinoline.

  • Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated selenium.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate this compound.[2]

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic method, the following diagrams have been generated.

Synthetic_Workflow cluster_method1 Method 1: Grignard-like Reaction cluster_method2 Method 2: Vilsmeier-Haack Reaction cluster_method3 Method 3: Oxidation M1_Start 7-Chloro-4-iodoquinoline M1_Step1 Reaction with i-PrMgCl M1_Start->M1_Step1 M1_Step2 Reaction with DMF M1_Step1->M1_Step2 M1_Product This compound M1_Step2->M1_Product M2_Start 7-Chloro-4-hydroxyquinoline M2_Step1 Vilsmeier Reagent (POCl₃/DMF) M2_Start->M2_Step1 M2_Product This compound M2_Step1->M2_Product M3_Start 7-Chloro-4-methylquinoline M3_Step1 Oxidation (SeO₂) M3_Start->M3_Step1 M3_Product This compound M3_Step1->M3_Product

Caption: Overview of the three synthetic routes to this compound.

Experimental_Workflow Start Start with Precursor Reaction Perform Chemical Reaction (Grignard-like, Vilsmeier-Haack, or Oxidation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: A generalized experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound can be achieved through several distinct methods, each with its own advantages and disadvantages. The Grignard-like reaction from 7-chloro-4-iodoquinoline stands out for its high reported yield. The Vilsmeier-Haack reaction offers a classic approach but may present challenges in regioselectivity for this specific substrate. The oxidation of 7-chloro-4-methylquinoline is a direct method, although specific yield data for this particular derivative requires further investigation. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.

References

Unveiling the Cytotoxic Potential of 7-Chloroquinoline-4-carbaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activity of various 7-chloroquinoline-4-carbaldehyde analogs. It includes supporting experimental data, detailed methodologies for key cytotoxicity assays, and visualizations of implicated signaling pathways and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic effects of various this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that causes 50% growth inhibition (GI50) are key parameters to quantify the potency of these compounds. The data presented below, summarized from multiple studies, highlights the structure-activity relationships and the differential sensitivity of cancer cell lines to these analogs.

Compound TypeAnalog/CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazones 7-Chloroquinolinehydrazone 6 Leukemia (RPMI-8226)< 0.01[1]
7-Chloroquinolinehydrazone 13 Leukemia (RPMI-8226)< 0.01[1]
7-Chloroquinolinehydrazone 16 Leukemia (RPMI-8226)< 0.01[1]
7-Chloroquinolinehydrazone 20 Leukemia (RPMI-8226)< 0.01[1]
7-Chloroquinolinehydrazone 23 Leukemia (RPMI-8226)< 0.01[1]
7-Chloroquinolinehydrazone 25 Leukemia (RPMI-8226)< 0.01[1]
Chalcones [(7-chloroquinolin-4-yl) amino] chalcone 13 Prostate (LNCaP)7.93 ± 2.05 (µg/mL)
[(7-chloroquinolin-4-yl) amino] chalcone 17 Prostate (LNCaP)7.11 ± 2.06 (µg/mL)
[(7-chloroquinolin-4-yl) amino] chalcone 19 Prostate (LNCaP)6.95 ± 1.62 (µg/mL)
Thioalkylquinolines Sulfonyl N-oxide derivative 73 Colon (HCT116)1.99[2]
Sulfonyl N-oxide derivative 74 Colon (HCT116)2.24[2]
Sulfonyl N-oxide derivative 79 Colon (HCT116)4.9[2]
Sulfonyl N-oxide derivative 81 Colon (HCT116p53-/-)4.76[2]
Piperazine Derivatives Compound 4q Breast (MCF-7)6.502
Compound 4q Prostate (PC3)11.751
Triazoyl Carboxamides QTCA-1Bladder (5637)Dose-dependent cytotoxicity[3]
QTCA-4Bladder (5637)Dose-dependent cytotoxicity[3]
QTCA-1Triple Negative Breast Cancer (MDA-MB-231)19.91 (72h)[4]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the anticancer activity of this compound analogs.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the compounds is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the cytotoxic effects of this compound analogs are mediated through the inhibition of key cellular processes and signaling pathways, including VEGFR-2 signaling and tubulin polymerization, ultimately leading to apoptosis and cell cycle arrest.

VEGFR-2 Signaling Pathway Inhibition

Certain 7-chloroquinoline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5][6][7][8][9] Inhibition of VEGFR-2 blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Chloroquinoline Analog Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-chloroquinoline analogs.

Tubulin Polymerization Inhibition

Another identified mechanism of action for some 7-chloroquinoline analogs is the inhibition of tubulin polymerization.[10][11][12][13] Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly CellCycle Cell Cycle Progression (Mitosis) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibitor 7-Chloroquinoline Analog (Tubulin Polymerization Inhibitor) Inhibitor->Tubulin Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition by 7-chloroquinoline analogs.

Experimental Workflow

The general workflow for assessing the cytotoxicity of novel this compound analogs involves a series of steps from compound synthesis to data analysis.

Cytotoxicity_Assay_Workflow Synthesis Synthesis of 7-Chloroquinoline Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Assay Cytotoxicity Assay (e.g., MTT) Characterization->Assay CellCulture Cancer Cell Line Culture CellCulture->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection Analysis Data Analysis (IC50/GI50 Calculation) DataCollection->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: General workflow for cytotoxicity assessment of novel compounds.

This guide provides a foundational understanding of the cytotoxic properties of this compound analogs. Further research into the specific molecular interactions and downstream effects of these compounds will be crucial for their development as potential anticancer therapeutics.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 7-Chloroquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 7-chloroquinoline scaffold remains a cornerstone in the quest for novel therapeutic agents. Derivatives of 7-chloroquinoline-4-carbaldehyde, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects. This guide provides a comprehensive comparison of these derivatives, summarizing key structure-activity relationship (SAR) findings, presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.

The versatility of the aldehyde group at the C-4 position of the 7-chloroquinoline nucleus allows for the synthesis of a diverse array of derivatives, primarily through the formation of Schiff bases and hydrazones. These modifications significantly influence the physicochemical properties and biological activities of the parent molecule, leading to compounds with enhanced potency and selectivity.

Comparative Biological Activity

The biological efficacy of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the carbaldehyde position. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, antimalarial, and antimicrobial activities.

Anticancer Activity

Hydrazone derivatives of 7-chloroquinoline have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines.[1] The introduction of different aromatic and heterocyclic moieties to the hydrazone scaffold allows for fine-tuning of their activity.

Table 1: Anticancer Activity of this compound Hydrazone Derivatives

Compound IDSubstituent on HydrazoneCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazone I Aryl groupSF-295 (CNS Cancer)0.688 µg/cm³[1]
Compound II Pyrrole unitMDA-MB-435 (Melanoma)More active than Doxorubicin[1]
Compound 18j Not specified in abstractNCI-60 PanelGI50: 0.33 - 4.87[2]
Compound 3b Dihydrazone derivativeMCF-7 (Breast Cancer)7.016[3]
Compound 3c Dihydrazone derivativeMCF-7 (Breast Cancer)7.05[3]

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition. Note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

The data suggests that the presence of a 7-chloroquinoline core is crucial for the anticancer activity of these hydrazones.[1] Further modifications on the appended aryl or heterocyclic ring system can significantly enhance their potency.[1][2] For instance, certain derivatives have shown submicromolar GI50 values across a large panel of cancer cell lines.[1]

Antimalarial Activity

The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine. Derivatives synthesized from this compound, especially chalcones and their conjugates, have been investigated as potential agents to overcome chloroquine resistance in Plasmodium falciparum.[4][5]

Table 2: Antimalarial Activity of this compound Derivatives

Compound TypeModificationP. falciparum StrainIC50 (nM)Reference
Chalcone Conjugate Methoxy at para-position of ring B, longer alkyl chainW2 (resistant)17.8[5]
Chalcone-Quinoline Hybrid Not specified in abstractDrug-sensitive (NF54) & Multi-drug resistant (K1)-[6]

The hybridization of 7-chloroquinoline with chalcones has proven to be a fruitful strategy.[7] The resulting conjugates have demonstrated potent antiplasmodial activity, with some compounds exhibiting IC50 values in the nanomolar range against resistant strains of P. falciparum.[5] The length and nature of the linker between the two moieties, as well as substitutions on the chalcone ring, are critical determinants of activity.[5]

Antimicrobial Activity

Schiff base derivatives of this compound have been evaluated for their antibacterial and antifungal properties. The imine (-C=N-) linkage is a key pharmacophore that contributes to their biological activity.

Table 3: Antimicrobial Activity of this compound Schiff Base Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
PC1 Escherichia coli-62.5[8]
PC4 Escherichia coli7 - 962.5[8]
PC3 Staphylococcus aureus7 - 1562.5[8]
PC3 Candida albicans8125[8]
Hydrazone 4a Oral Fungi-25[9]

The antimicrobial spectrum and potency of these Schiff bases can be modulated by the nature of the amine condensed with the this compound.[10] Some derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][10]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are summarized protocols for the key biological assays cited in the literature.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of Schiff bases and hydrazones from this compound is typically a straightforward condensation reaction.

  • Schiff Bases: this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of the desired primary amine. The reaction mixture is then refluxed for a specific period. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization.[10]

  • Hydrazones: A solution of this compound in a solvent like ethanol is added to a solution of the appropriate hydrazine or hydrazide. A catalytic amount of acid (e.g., acetic acid) may be added. The mixture is typically stirred at room temperature or refluxed to completion. The product is then isolated by filtration and purified.[11]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

In Vitro Antimalarial Assay (Parasite Lactate Dehydrogenase - pLDH Assay)

This assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.

  • Synchronized P. falciparum cultures (usually in the ring stage) are incubated in 96-well plates with serial dilutions of the test compounds.

  • The plates are incubated in a controlled environment (e.g., 5% CO2, 5% O2, 90% N2) for 72 hours.

  • After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasite pLDH.

  • A reaction mixture containing a substrate (e.g., lactate) and a chromogen is added to each well.

  • The pLDH from viable parasites catalyzes a reaction that leads to a color change, which is measured spectrophotometrically.

  • The IC50 value is determined by plotting the absorbance against the drug concentration.[6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a specific diameter are punched into the agar.

  • A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).[12]

Visualizing Synthesis and Structure-Activity Relationships

To better understand the synthetic pathways and the logical connections in the structure-activity relationships, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_products Derivative Classes 7-CQ-4-CHO This compound SchiffBase Schiff Bases 7-CQ-4-CHO->SchiffBase Condensation Hydrazone Hydrazones 7-CQ-4-CHO->Hydrazone Condensation Chalcone Chalcones 7-CQ-4-CHO->Chalcone Claisen-Schmidt Condensation PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase Hydrazine Hydrazine/Hydrazide (R-NHNH2) Hydrazine->Hydrazone Acetophenone Substituted Acetophenone Acetophenone->Chalcone

Caption: Synthetic pathways to major classes of this compound derivatives.

SAR_Logic cluster_core Core Scaffold cluster_modifications Modifications at C-4 cluster_activity Biological Activity Core 7-Chloroquinoline Moiety SchiffBase Schiff Base Formation (-CH=N-R) Core->SchiffBase Hydrazone Hydrazone Formation (-CH=N-NH-R) Core->Hydrazone Chalcone Chalcone Linkage Core->Chalcone Anticancer Anticancer SchiffBase->Anticancer Antimicrobial Antimicrobial SchiffBase->Antimicrobial Hydrazone->Anticancer Hydrazone->Antimicrobial Antimalarial Antimalarial Chalcone->Antimalarial

Caption: Key structure-activity relationships of this compound derivatives.

Conclusion

The derivatization of this compound has proven to be a highly effective strategy for the development of new bioactive molecules. The formation of hydrazones has yielded potent anticancer agents, while chalcone hybrids show great promise in combating drug-resistant malaria. Schiff base derivatives have also demonstrated a broad spectrum of antimicrobial activity. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the C-4 position in determining the therapeutic potential of these compounds. Further exploration of this versatile scaffold, guided by the comparative data and methodologies presented herein, will undoubtedly pave the way for the discovery of next-generation therapeutic agents.

References

A Comparative Guide to the Reaction Kinetics of 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 7-chloroquinoline-4-carbaldehyde in common organic reactions, offering insights into its kinetic behavior relative to analogous compounds. Due to a lack of published formal kinetic studies on this compound, this guide draws comparisons from synthetic methodologies and kinetic data available for structurally related aromatic aldehydes. A detailed, hypothetical experimental protocol for conducting a kinetic study on this compound is also presented to facilitate further research.

Comparative Reactivity and Synthetic Utility

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, many of which are investigated for their potential biological activities. Its reactivity is primarily centered around the aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions. The electron-withdrawing nature of the quinoline ring, further accentuated by the chloro substituent, enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Two of the most common reaction types involving this compound are Schiff base formation and the Wittig reaction.

Schiff Base Formation

The condensation of this compound with primary amines to form Schiff bases (imines) is a frequently reported transformation. This reaction is typically reversible and often catalyzed by mild acids.[1] The rate of formation is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the aldehyde, and the reaction conditions.

Compared to a simple aromatic aldehyde like benzaldehyde, this compound is expected to exhibit a faster rate of reaction with amines due to the electron-withdrawing effect of the chloroquinoline moiety, which increases the partial positive charge on the carbonyl carbon. Computational studies on the reaction of benzaldehyde with aromatic amines have shown that even small amounts of a proton source can significantly lower the activation energy.[2]

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another important transformation for this compound. Kinetic studies on the Wittig reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde accelerate the reaction.[3] This suggests that this compound would be more reactive in Wittig reactions than benzaldehyde or benzaldehydes bearing electron-donating groups. The initial step of the Wittig reaction, the formation of the betaine intermediate, is typically the rate-determining step for simple Wittig reagents, and its rate is enhanced by a more electrophilic carbonyl carbon.[4]

Comparison with 2-Chloroquinoline-3-carbaldehyde

A close structural analog, 2-chloroquinoline-3-carbaldehyde, has been more extensively studied, and its chemistry has been the subject of reviews.[5][6][7] Both isomers are valuable synthetic intermediates. The position of the chloro and carbaldehyde groups influences their reactivity.

In this compound, the aldehyde group is at a position that is electronically influenced by the nitrogen atom of the quinoline ring through resonance. In contrast, the aldehyde group in 2-chloroquinoline-3-carbaldehyde is less directly influenced by the nitrogen's lone pair via resonance. This subtle electronic difference may lead to variations in their reaction kinetics, although both are considered activated aromatic aldehydes. The steric environment around the aldehyde group in the 4-position is also slightly different from that in the 3-position, which could influence the approach of bulky nucleophiles.

The following table summarizes typical reaction conditions for this compound found in the literature, which can be used as a proxy for qualitative reactivity assessment.

Summary of Reaction Conditions for this compound

Reaction TypeReactant/ReagentSolventTemperatureTimeYield
Schiff Base FormationVarious primary aminesEthanolReflux1-8 hGood to Excellent
Wittig ReactionPhosphonium ylidesTHF0 °C to RT2-12 hModerate to Good
CondensationActive methylene compoundsEthanolReflux4-6 hGood

Note: This table is a qualitative summary based on typical synthetic procedures and not on direct kinetic measurements.

Proposed Experimental Protocol for a Kinetic Study: Schiff Base Formation

This section outlines a detailed methodology for a kinetic study of the reaction between this compound and a primary amine (e.g., aniline) using UV-Vis spectroscopy.[8]

Objective: To determine the rate law, rate constant, and activation energy for the formation of the Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline (freshly distilled)

  • Anhydrous ethanol (spectroscopic grade)

  • Hydrochloric acid (catalyst, if needed)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.01 M) in anhydrous ethanol.

    • Prepare a stock solution of aniline (e.g., 0.1 M) in anhydrous ethanol.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting materials and the product (synthesized and purified separately) to identify the wavelength of maximum absorbance (λmax) of the Schiff base product where the starting materials have minimal absorbance.

  • Kinetic Runs (Method of Initial Rates):

    • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the this compound stock solution and dilute with ethanol.

    • Initiate the reaction by adding a known volume of the aniline stock solution, quickly mix, and immediately start recording the absorbance at λmax as a function of time.

    • Monitor the reaction until no significant change in absorbance is observed (reaction completion).

    • Repeat the experiment with varying initial concentrations of aniline while keeping the concentration of this compound constant.

    • Repeat the experiment with varying initial concentrations of this compound while keeping the concentration of aniline constant.

  • Data Analysis:

    • Plot absorbance versus time for each run. The initial rate of the reaction is the slope of the initial linear portion of this curve.

    • Determine the order of the reaction with respect to each reactant by plotting log(initial rate) versus log([reactant]). The slope of this line will give the order of the reaction.

    • Calculate the rate constant (k) from the rate law and the experimental data.

    • Repeat the kinetic runs at different temperatures (e.g., 30 °C, 35 °C, 40 °C) to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.

Visualizations

Experimental_Workflow_Kinetic_Study cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehyde & Amine) B Determine λmax of Product A->B C Mix Reactants in Cuvette at Constant Temperature B->C D Monitor Absorbance vs. Time C->D E Vary Initial Concentrations D->E F Calculate Initial Rates E->F G Determine Reaction Orders F->G H Calculate Rate Constant (k) G->H I Determine Activation Energy (Ea) (Temperature Dependence) H->I Reactivity_Comparison Relative Reaction Rates cluster_aldehydes Aromatic Aldehydes cluster_reactions Reactions A This compound N Nucleophilic Addition (e.g., Schiff Base Formation) A->N Fastest W Wittig Reaction A->W Fastest B Benzaldehyde B->N Moderate B->W Moderate C p-Anisaldehyde (Electron-Donating Group) C->N Slowest C->W Slowest

References

In Silico Modeling of 7-Chloroquinoline-4-carbaldehyde Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling approaches for predicting the interactions of 7-Chloroquinoline-4-carbaldehyde, a heterocyclic aldehyde with potential pharmacological applications. By leveraging computational methods, researchers can accelerate the identification of potential protein targets, predict binding affinities, and assess the drug-likeness of this and similar compounds, thereby streamlining the early phases of drug discovery. This document outlines common in silico techniques, presents comparative data from studies on related 7-chloroquinoline derivatives, and provides detailed experimental protocols for the validation of computational predictions.

Introduction to In Silico Modeling in Drug Discovery

In silico drug discovery utilizes computational methods to simulate and predict the interactions between chemical compounds and biological targets.[1] This approach significantly reduces the time and cost associated with traditional drug development by enabling the rapid screening of large compound libraries and the early identification of promising candidates.[2][3] Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][4]

This compound belongs to the quinoline class of compounds, which are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral effects.[5][6][7] In silico modeling can elucidate the potential mechanisms of action of this molecule by identifying its likely protein binding partners and predicting its pharmacokinetic profile.

Comparative Analysis of In Silico Modeling Approaches

The selection of an appropriate in silico modeling strategy is crucial for obtaining reliable predictions. This section compares common approaches used to study small molecule interactions.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8] This technique is instrumental in virtual screening and lead optimization.

Alternative Approaches:

  • Fragment-based docking: Involves docking smaller chemical fragments to identify key interaction points within a binding site.

  • Ensemble docking: Utilizes multiple conformations of the target protein to account for its flexibility.

ADMET Prediction

Predicting the ADMET properties of a compound is essential to assess its drug-likeness and potential for clinical success.[4][9] Various computational models can estimate properties such as solubility, permeability, metabolic stability, and potential toxicity.[10][11]

Data Presentation: In Silico Predictions for 7-Chloroquinoline Derivatives

While specific in silico data for this compound is not extensively available in the public domain, numerous studies on structurally similar 7-chloroquinoline derivatives provide valuable insights. The following tables summarize representative data from such studies to facilitate a comparative analysis.

Table 1: Molecular Docking Scores of 7-Chloroquinoline Derivatives against Various Protein Targets

DerivativeProtein TargetDocking Score (kcal/mol)Reference
4-[(7-Chloroquinoline-4-yl)amino]phenolSARS-CoV-2 Mpro-7.5[12]
7-Chloro-4-aminoquinoline-benzimidazole HybridAKT1-9.8[13][14]
Quinoline-based Schiff's baseVEGFR-2-8.2[5]
7-Chloro-4-(phenylselanyl) quinolineCOX-2-9.1[11]
Bis-aminoquinolineBoNT/A LC-10.5[6]

Table 2: Predicted ADMET Properties of Representative 7-Chloroquinoline Derivatives

DerivativeHuman Intestinal Absorption (%)Blood-Brain Barrier Permeability (logBB)CYP2D6 InhibitorHepatotoxicityReference
7-Chloroquinoline-benzimidazole Hybrid95.68-0.452YesYes[14]
2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivative>90Not PredictedNot PredictedNot Predicted[10]
(7-chloroquinolin-4-ylthio)alkylbenzoate DerivativeNot PredictedNot PredictedYesYes[15]

Experimental Protocols for Validation

In silico predictions must be validated through experimental assays to confirm their accuracy. The following are detailed protocols for key experiments.

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Western Blotting for Target Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, which can validate the predicted protein target of a compound.[2][18][19]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Workflows and Pathways

Graphical representations are essential for understanding complex biological processes and experimental workflows.

in_silico_workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification ADMET Prediction->Hit Identification Cell Viability Assay Cell Viability Assay Hit Identification->Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Binding Affinity Assay Binding Affinity Assay Western Blot->Binding Affinity Assay Validated Hit Validated Hit Binding Affinity Assay->Validated Hit

Caption: In Silico to In Vitro Drug Discovery Workflow.

signaling_pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation 7-CQ-4-CHO 7-CQ-4-CHO 7-CQ-4-CHO->AKT

Caption: Postulated Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

References

Safety Operating Guide

Safe Disposal of 7-Chloroquinoline-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 7-Chloroquinoline-4-carbaldehyde (CAS No. 35714-48-8), a chemical intermediate prevalent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

1. Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance requiring careful handling. Key hazard statements include:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, inspected before use.Prevents skin contact and irritation.
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and eye irritation.
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes inhalation of dust or vapors, preventing respiratory irritation.

2. Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

3. Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The primary recommendation is to dispose of this chemical as hazardous waste through a licensed environmental management company. In-lab chemical neutralization should only be considered by experienced chemists when small quantities are involved and proper safety measures can be strictly followed.

G Disposal Decision Workflow for this compound A Start: Unused or Waste This compound B Is the quantity small and manageable in a laboratory setting? A->B C Package in a labeled, sealed, and compatible hazardous waste container. B->C No F Consider in-lab chemical neutralization (Proceed with extreme caution). B->F Yes D Arrange for pickup by a licensed hazardous waste disposal company. C->D E End: Compliant Disposal D->E G Consult with Environmental Health & Safety (EHS) department. F->G H Perform neutralization reaction in a fume hood with appropriate PPE. G->H I Test the treated waste to ensure complete neutralization. H->I J Dispose of the treated waste in accordance with local regulations (may still be hazardous). I->J J->D G Safe Handling and Disposal Pathway cluster_prep Preparation and Handling cluster_use Use in Experiment cluster_disposal Waste Management and Disposal A Consult Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C D Perform experimental work C->D E Collect all waste containing the chemical D->E F Segregate waste into a labeled, compatible hazardous waste container E->F G Store waste container in a designated, secure area F->G H Follow institutional procedures for hazardous waste pickup G->H I Document waste generation and disposal H->I

References

Essential Safety and Operational Guide for 7-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 7-Chloroquinoline-4-carbaldehyde. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that poses several risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of gloves immediately after handling the compound.[2]
Body Laboratory coat or chemical-resistant gownA buttoned lab coat or a disposable gown made of a non-absorbent material should be worn to protect against splashes.[3]
Eyes Safety goggles or a face shieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.[4]
Respiratory RespiratorUse a NIOSH-approved respirator, especially when handling the powder form or when adequate ventilation is not available, to prevent inhalation of dust or vapors.[2][5]
Feet Closed-toe shoesShoes should fully cover the feet to protect from spills.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect PPE Inspect PPE Verify Fume Hood Verify Fume Hood Inspect PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE End End Remove PPE->End Complete Start Start Start->Inspect PPE Begin

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

  • Preparation:

    • Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in Table 1.

    • Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before starting the procedure to minimize movement and potential for spills.

  • Handling:

    • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing.

    • Experimentation: Conduct all experimental procedures within the fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

    • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional and local regulations.

  • Disposal Procedure:

    • All waste must be disposed of through a licensed hazardous waste disposal company.[6]

    • Do not dispose of this compound down the drain or in the regular trash.[8]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinoline-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Chloroquinoline-4-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.